molecular formula C14H18N2O4 B3286223 D-Tyrosine, D-prolyl- CAS No. 821776-09-4

D-Tyrosine, D-prolyl-

Cat. No.: B3286223
CAS No.: 821776-09-4
M. Wt: 278.30 g/mol
InChI Key: OIDKVWTWGDWMHY-VXGBXAGGSA-N
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Description

Historical Context and Evolution of Research on D-Peptides

For a significant period, the scientific consensus held that proteins and peptides in living organisms were exclusively composed of L-amino acids. The discovery of D-amino acids in natural systems marked a pivotal paradigm shift. The first indications of D-amino acids in biological contexts emerged in the early 20th century with their identification in bacterial cell walls. numberanalytics.com Initially considered anomalies, their presence challenged the established dogma of L-amino acid exclusivity in biological systems. numberanalytics.com It wasn't until the mid-20th century that the presence of D-amino acids was reported in the blood of insects and mollusks, further broadening the understanding of their distribution in nature. wikipedia.org

A significant milestone was the discovery of D-amino acids as constituents of peptides and proteins, dating back to the late 1920s with the description of octopine, a derivative of L-arginine and D-alanine, in octopuses. frontiersin.org However, it was the reporting of D-amino acid residues in frog skin opioid peptides in the 1980s that truly catalyzed the investigation into D-amino acid-containing peptides in multicellular organisms. frontiersin.org These discoveries have spurred a re-evaluation of the origins of life and the factors that led to the predominance of L-amino acids, with recent analyses of meteorite samples revealing a near-equal abundance of left- and right-handed amino acids, suggesting that the chiral bias of life on Earth may have arisen after the initial delivery of these organic molecules. bioengineer.orgastrobiology.com

The initial discoveries paved the way for D-amino acid peptides to become a subject of intense scientific investigation. Researchers began to uncover the diverse roles these peptides play in various biological processes. It was noted over five decades ago that certain peptides contain D-amino acids, which confer resistance to proteases that typically target L-amino acid-containing peptides. nih.gov This resistance enhances their stability and bioactivity. frontiersin.orgnih.gov

The synthesis of DAACPs occurs through two primary mechanisms: the post-translational modification of L-amino acid peptides synthesized by ribosomes and through non-ribosomal peptide synthetases (NRPSs). nih.govtandfonline.com The latter is a common mechanism in microorganisms for producing a wide array of bioactive peptides, including many antibiotics. tandfonline.com The growing understanding of the importance of D-amino acids in biological systems has led to their exploration for various therapeutic applications, including the development of novel antibiotics, treatments for neurological disorders, and even cancer therapies. numberanalytics.comnih.gov

Significance of D-Tyrosine and D-Proline in Peptide Chemistry and Biology

D-Tyrosine is the D-enantiomer of the aromatic amino acid L-tyrosine. nih.gov Its structure includes a phenol (B47542) side chain, which can participate in various chemical interactions. The "D" configuration refers to the spatial arrangement of the amino group, carboxyl group, hydrogen atom, and side chain around the chiral alpha-carbon. numberanalytics.com This stereochemistry is a mirror image of the naturally more abundant L-tyrosine. nih.govnih.gov

PropertyD-TyrosineD-Proline
IUPAC Name (2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid nih.gov(R)-Pyrrolidine-2-carboxylic acid
Molecular Formula C9H11NO3 nih.govC5H9NO2 nih.gov
Molecular Weight 181.19 g/mol nih.gov115.13 g/mol ebi.ac.uk
Key Structural Feature Phenol side chain nih.govCyclic pyrrolidine (B122466) ring wikipedia.org
Chirality D-enantiomer nih.govD-enantiomer nih.gov

The incorporation of D-amino acids, such as D-tyrosine and D-proline, into peptides has profound effects on their functionality, which has been extensively studied in various research models.

One of the most significant roles of D-amino acids is to enhance peptide stability . By replacing L-amino acids with their D-counterparts, peptides become more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds involving L-amino acids. nih.govnih.govmdpi.com This increased stability prolongs the peptide's half-life in biological systems, a crucial attribute for therapeutic peptides. mdpi.com

The presence of D-amino acids can also modulate the biological activity of peptides. In some cases, the D-enantiomer of a peptide can exhibit enhanced activity compared to its L-counterpart. mdpi.com For instance, the incorporation of D-amino acids can alter the peptide's secondary structure, which can be critical for its interaction with biological targets like receptors or membranes. mdpi.commdpi.com Studies have shown that introducing D-amino acids can disrupt α-helical structures, which can lead to increased selectivity for microbial membranes over mammalian cells, thereby reducing toxicity. mdpi.com

Furthermore, D-amino acids play a role in receptor recognition . The specific stereochemistry of a D-amino acid can be essential for binding to a particular receptor. frontiersin.org A classic example is the opioid peptide dermorphin, where the D-alanine residue is crucial for its binding to opioid receptors. mdpi.com

Rationale for Comprehensive Investigation of the D-Tyrosine, D-prolyl- Dipeptide

The dipeptide D-Tyrosine, D-prolyl- presents a compelling subject for detailed scientific inquiry due to the combined and potentially synergistic properties of its constituent D-amino acids. The rationale for its comprehensive investigation stems from several key areas:

Unique Structural Conformation: The rigid, cyclic structure of D-proline, when paired with the aromatic and potentially interactive D-tyrosine, is likely to create a dipeptide with a well-defined and constrained three-dimensional shape. wikipedia.orgplos.org Investigating this conformation is crucial for understanding how it might interact with biological targets. Conformational analysis of the L-prolyl-L-tyrosine dipeptide has already been a subject of research, suggesting the importance of understanding the stereochemical impact on structure. researchgate.net

Enhanced Stability and Bioavailability: Like other D-amino acid-containing peptides, D-Tyrosine, D-prolyl- is expected to exhibit increased resistance to enzymatic degradation. nih.govnih.gov This enhanced stability could lead to improved bioavailability and a longer duration of action if developed as a therapeutic agent.

Potential for Novel Bioactivity: The specific combination of D-tyrosine and D-proline could result in novel or enhanced biological activities. Research on other proline-containing dipeptides has revealed interesting pharmacological profiles, such as the neuroprotective activity of some proline-glycine dipeptides. nih.gov The presence of D-tyrosine could add further functionalities, such as antioxidant properties or the ability to influence specific signaling pathways.

Foundation for Peptidomimetic Design: A thorough understanding of the structure-activity relationship of this relatively simple dipeptide can provide a valuable foundation for the design of more complex peptidomimetics. By elucidating the key structural features responsible for its activity, researchers can design non-peptide molecules that mimic these features but possess even better pharmacological properties.

Given the growing interest in D-amino acid peptides for therapeutic applications, a comprehensive investigation into the chemical, physical, and biological properties of D-Tyrosine, D-prolyl- is a logical and necessary step to unlock its potential.

Interdisciplinary Research Gaps and Opportunities in D-Peptide Studies

The investigation of D-peptides has opened up new avenues of research that bridge chemistry, biology, and medicine, yet significant knowledge gaps and exciting opportunities remain.

One of the primary advantages of D-peptides is their enhanced stability. lifetein.com Unlike L-peptides, which are readily broken down by enzymes (proteases) in the body, D-peptides are largely resistant to this enzymatic degradation. nih.govlifetein.com This resistance can significantly increase their lifespan in biological systems, a crucial factor for therapeutic agents. lifetein.comacs.org However, the full extent of D-peptide interaction with the body's metabolic machinery is not completely understood. While generally considered poor substrates for most enzymes, some studies have shown unexpected interactions and even enzymatic transformations of D-peptides. nih.gov This presents a research gap in fully characterizing the metabolic fate and potential long-term effects of D-peptides.

The unique three-dimensional structures that D-amino acids can induce in peptides offer another area ripe for exploration. The incorporation of D-amino acids can lead to different secondary structures, such as beta-turns, which can influence a peptide's biological activity. nih.gov This opens up opportunities for the rational design of D-peptides with specific shapes to target particular proteins or cellular receptors with high precision. cuny.edu The intersection of computational modeling and experimental synthesis is a promising frontier for designing these novel D-peptide structures.

Furthermore, the application of D-peptides in biomaterials and nanotechnology is an emerging interdisciplinary field. washington.edu For instance, researchers are exploring the self-assembly of D-peptides to create hydrogels for drug delivery and tissue engineering. nih.gov Understanding the principles that govern the self-assembly of D-peptides and how their structure dictates the properties of the resulting nanomaterials is a key area for future research. washington.edu This research requires collaboration between materials scientists, chemists, and biologists to fully realize the potential of D-peptide-based technologies. washington.eduutah.edu

Scope and Objectives of the Academic Research Endeavor on D-Tyrosine, D-prolyl-

While broad research into D-peptides is expanding, specific academic inquiry into the dipeptide D-Tyrosine, D-prolyl- is more focused. The primary objectives of studying this particular compound lie in understanding its fundamental chemical and biological properties and exploring its potential as a building block for more complex D-peptides.

A key objective is the synthesis and structural characterization of D-Tyrosine, D-prolyl-. Research in this area involves developing efficient methods for its chemical synthesis, as D-amino acids are not incorporated through standard ribosomal protein synthesis. tandfonline.com Techniques for synthesizing D-proline and other D-amino acids are crucial for this endeavor. google.comresearchgate.net Once synthesized, detailed structural analysis using techniques like ion mobility spectrometry-mass spectrometry can help elucidate its three-dimensional conformation, which is critical for understanding its potential interactions with biological targets. acs.org

Another significant research objective is to determine the enzymatic stability of D-Tyrosine, D-prolyl-. While D-peptides are generally resistant to proteolysis, the specific stability of this dipeptide against various proteases needs to be quantified. lifetein.com Studies investigating its degradation profile in human serum and in the presence of specific enzymes would provide valuable data on its potential persistence in a biological environment. pnas.orgmdpi.com

Research Findings on D-Amino Acid Peptides

The unique characteristics of D-amino acid-containing peptides have led to a variety of research findings, particularly concerning their stability and biological activity.

Interactive Data Table: Properties of D-Amino Acids

Amino AcidCodeHydropathyChargepKa (NH2)pKa (COOH)pK(R)
ArginineRhydrophilic+9.092.1813.2
AsparagineNhydrophilicN8.802.02
AspartateDhydrophilic-9.601.883.65
GlutamateEhydrophilic-9.672.194.25
GlutamineQhydrophilicN9.132.17
LysineKhydrophilic+8.902.2010.28
SerineShydrophilicN9.152.21
ThreonineThydrophilicN9.122.15
CysteineCmoderateN10.781.718.33
HistidineHmoderate+8.971.786.00
MethionineMmoderateN9.212.28
AlanineAhydrophobicN9.872.35
ValineVhydrophobicN9.722.29
GlycineGhydrophobicN9.602.34
IsoleucineIhydrophobicN9.762.32
LeucineLhydrophobicN9.602.36
PhenylalanineFhydrophobicN9.241.83
Proline P hydrophobic N 10.60 1.99
TryptophanWhydrophobicN9.392.38
Tyrosine Y hydrophobic N 9.11 2.20 10.07
Data sourced from Thermo Fisher Scientific. thermofisher.com

Interactive Data Table: Research on D-Peptide Stability and Activity

Studies have demonstrated the significant impact of incorporating D-amino acids on peptide stability and function.

Study FocusPeptide TypeKey FindingReference
Proteolytic ResistanceD-amino acid containing peptidesD-peptides show strong resistance to degradation by proteases. lifetein.com
Enhanced StabilityPeptides with terminal D-amino acidsAdding D-amino acids to the ends of peptides increases stability in human serum. lifetein.com
Antibody RecognitionMUC2 epitope peptide with D-amino acid flanksMaintained full antibody binding while showing high resistance to proteolytic degradation. pnas.org
Antimicrobial ActivityD-peptidesIdentified D-peptides with activity against various resistant bacteria, including MRSA and VRE. acs.org
Disease BiomarkersD-amino acid containing peptides (DAACPs)DAACPs have been isolated from patients with various diseases, suggesting their potential as biomarkers. mdpi.comnih.gov
Structural ConformationD-amino acid substituted tetrapeptidesSubstitution with a D-amino acid can induce conformational changes from β-sheets to turns. scirp.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDKVWTWGDWMHY-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60839131
Record name D-Prolyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60839131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821776-09-4
Record name D-Prolyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60839131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of D Tyrosine, D Prolyl

Established Peptide Synthesis Strategies for D-Dipeptides

The formation of a peptide bond between two amino acids requires the activation of a carboxyl group and its subsequent reaction with an amino group. creative-peptides.com To ensure the formation of the correct sequence and prevent unwanted side reactions, protective groups are employed for the temporary masking of reactive functionalities. nih.gov The synthesis of D-dipeptides follows the same fundamental reaction pathways as their L-enantiomer counterparts, with the primary distinction being the use of D-configured amino acid derivatives as starting materials. creative-peptides.comnih.govgoogle.com Both solid-phase and solution-phase techniques are applicable. wikipedia.orgspringernature.com

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a widely used method for assembling peptide chains in a stepwise manner on an insoluble polymeric support, or resin. wikipedia.orgbachem.com This technique simplifies the purification process, as excess reagents and soluble by-products are removed by filtration and washing after each reaction step. bachem.com The adaptation of SPPS for D-dipeptides is straightforward and involves the sequential coupling of D-amino acids onto the resin. The general cycle consists of deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next N-protected D-amino acid. bachem.com

The critical step in peptide synthesis is the formation of the amide bond, which is facilitated by a coupling reagent. creative-peptides.com This reagent activates the carboxyl group of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide. chempep.com A primary concern during this activation step is the risk of racemization, or epimerization, at the α-carbon of the activated amino acid. mdpi.comuniurb.it While this is a major concern for many amino acids, proline is a secondary amine, and its cyclic structure makes it significantly less prone to racemization during coupling.

Various classes of coupling reagents have been developed to ensure high coupling efficiency while minimizing the loss of stereochemical integrity. peptide.combachem.com

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can cause racemization. creative-peptides.compeptide.com Their use is often accompanied by additives such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt), which form active esters that couple with less risk of racemization. peptide.comacs.org

Uronium/Aminium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU are highly efficient and are known to suppress racemization effectively, making them suitable for most standard coupling reactions. chempep.compeptide.combachem.com These are among the most popular choices for SPPS.

Phosphonium Salts : PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another efficient reagent that provides rapid coupling with low levels of racemization. chempep.compeptide.com

The choice of coupling reagent is crucial for maintaining the stereochemical integrity of the D-amino acids throughout the synthesis. bachem.com

Table 1: Common Coupling Reagents for Peptide Synthesis
Reagent ClassAcronymFull NameKey FeaturesRacemization Risk
CarbodiimidesDCCN,N'-DicyclohexylcarbodiimideHighly effective; produces insoluble urea byproduct. creative-peptides.comModerate to High (Reduced with additives like HOBt). peptide.com
CarbodiimidesDICN,N'-DiisopropylcarbodiimideSoluble urea byproduct, suitable for SPPS. peptide.comModerate (Reduced with additives like HOBt). peptide.com
Uronium/Aminium SaltsHBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh coupling efficiency, soluble byproducts. creative-peptides.combachem.comLow. peptide.com
Uronium/Aminium SaltsHATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateVery high efficiency, especially for hindered couplings. chempep.com Based on the more reactive HOAt. acs.orgVery Low. bachem.com
Phosphonium SaltsPyBOPBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphateEfficient coupling, less hazardous byproducts than BOP. peptide.comLow. chempep.com

The solid support, or resin, is a key component of SPPS. appliedpolytech.com It must be chemically inert to the reaction conditions but allow for the covalent attachment of the first amino acid and subsequent cleavage of the final peptide. wikipedia.orgappliedpolytech.com The choice of resin for synthesizing a D-dipeptide is governed by the same principles as for L-peptides, primarily the desired C-terminal functionality (e.g., carboxylic acid or amide). peptide.com

For C-terminal Carboxylic Acids : Wang resin is commonly used in the Fmoc/tBu strategy. The peptide is attached via an acid-labile ester linkage, which can be cleaved with strong acid, typically Trifluoroacetic acid (TFA). wikipedia.orgpeptide.com 2-Chlorotrityl chloride resin is another option, favored for its extreme acid lability, which allows for cleavage under very mild acidic conditions, preserving acid-sensitive side-chain protecting groups if needed. peptide.com

For C-terminal Amides : Rink Amide resin and Sieber Amide resin are frequently employed. appliedpolytech.compeptide.com These resins have an acid-labile linker that, upon cleavage with TFA, releases the peptide with a C-terminal amide group. peptide.com

The final step of SPPS is the cleavage of the peptide from the resin, which is typically performed concurrently with the removal of any side-chain protecting groups. peptide.com For standard Fmoc/tBu strategies, this is achieved by treating the peptide-resin with a "cleavage cocktail" consisting of a strong acid like TFA along with scavengers (e.g., water, triisopropylsilane) to quench reactive carbocations generated during the deprotection of side chains. wikipedia.orgiris-biotech.de

Table 2: Common Resins for Solid-Phase Peptide Synthesis (SPPS)
Resin NameLinker TypeC-Terminal FunctionalityTypical Cleavage Conditions
Wang Resinp-alkoxybenzyl alcoholCarboxylic AcidHigh concentration of TFA (e.g., 95%) in DCM with scavengers. wikipedia.orgpeptide.com
2-Chlorotrityl Chloride ResinTritylCarboxylic Acid (or protected peptide fragments)Very mild acid (e.g., 1-5% TFA in DCM) or acetic acid mixtures. peptide.com
Rink Amide ResinFmoc-compatible amide handleAmideHigh concentration of TFA (e.g., 95%) in DCM with scavengers. appliedpolytech.compeptide.com
Sieber Amide ResinXanthenyl linkerAmideMild acid conditions (e.g., 1% TFA in DCM). peptide.com

Solution-phase peptide synthesis, also known as classical synthesis, involves carrying out all reactions in a homogeneous solution. springernature.comlibretexts.org While often more labor-intensive than SPPS due to the need for purification of intermediates after each step, it remains valuable for large-scale synthesis and for creating complex peptide analogues. wikipedia.orgchempep.com The synthesis of a D-dipeptide like D-Tyrosine, D-prolyl- in solution requires careful selection of protecting groups and coupling methods. libretexts.org

Fragment condensation involves the synthesis of smaller peptide fragments which are then coupled together to form the final, larger peptide. wikipedia.orgnih.gov For the synthesis of a dipeptide, this approach simplifies to the coupling of two protected D-amino acid derivatives. For example, N-protected D-Proline would be coupled to a C-protected D-Tyrosine derivative. This method is essentially the core reaction of solution-phase synthesis. The activation and coupling reagents used are similar to those in SPPS, with carbodiimides like DCC or EDC often employed. mdpi.comlibretexts.org

The success of solution-phase synthesis hinges on an effective protecting group strategy to ensure reaction specificity. nih.govmasterorganicchemistry.com To synthesize D-Tyrosine, D-prolyl-, the N-terminus of D-Proline and the C-terminus of D-Tyrosine must be protected. The phenolic hydroxyl group of the D-Tyrosine side chain also typically requires protection to prevent side reactions. creative-peptides.com

N-Terminal Protecting Groups : The most common are the tert-Butoxycarbonyl (Boc) group, which is removed by acid (e.g., TFA), and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a mild base like piperidine. libretexts.orgcreative-peptides.com

C-Terminal Protecting Groups : Carboxyl groups are often protected as simple esters, such as methyl (Me) or benzyl (Bzl) esters, which can be removed by saponification or hydrogenolysis, respectively. libretexts.orgmasterorganicchemistry.com

Side-Chain Protecting Groups : For Tyrosine, the hydroxyl group is commonly protected with groups like the tert-Butyl (tBu) ether (in Fmoc strategies) or the 2-bromobenzyloxycarbonyl (2-Br-Z) group (in Boc strategies), both of which are removed during the final acid-mediated deprotection step. creative-peptides.com

The use of an "orthogonal" protection scheme is crucial. wikipedia.org This means that the different protecting groups (N-terminal, C-terminal, side-chain) can be removed under distinct conditions, allowing for selective deprotection at specific stages of the synthesis without affecting the other protecting groups. iris-biotech.de For instance, the N-terminal Fmoc group can be removed with a base, leaving the acid-labile side-chain and C-terminal protecting groups intact for the next coupling step. masterorganicchemistry.com

Table 3: Common Protecting Groups in Peptide Synthesis
Group NameAcronymProtected FunctionalityCommon Deprotection Conditions
tert-ButoxycarbonylBocα-AminoStrong acid (e.g., Trifluoroacetic acid, TFA). libretexts.orgcreative-peptides.com
9-FluorenylmethyloxycarbonylFmocα-AminoMild base (e.g., 20% piperidine in DMF). iris-biotech.decreative-peptides.com
BenzylBzlCarboxyl (as ester), Hydroxyl (as ether)Catalytic hydrogenolysis (H₂/Pd). creative-peptides.com
tert-ButyltBuCarboxyl (as ester), Hydroxyl (as ether)Strong acid (e.g., Trifluoroacetic acid, TFA). iris-biotech.decreative-peptides.com

Chemoenzymatic Synthesis Approaches for D-Amino Acid Incorporation

Chemoenzymatic synthesis represents a powerful strategy for the production of peptides containing D-amino acids, combining the precision of biocatalysis with the versatility of chemical reactions. This approach circumvents many of the challenges associated with purely chemical synthesis, such as the need for extensive protecting group strategies and the risk of racemization. researchgate.net Enzymes offer high stereospecificity, enabling the selective synthesis and incorporation of D-amino acid precursors. nih.gov

Enzymatic Production of D-Tyrosine and D-Proline Precursors

The synthesis of the constituent D-amino acids is a critical first step. Biocatalytic methods are increasingly favored for their efficiency and environmental sustainability. nih.gov

D-Tyrosine Production: The enzymatic synthesis of D-Tyrosine can be achieved through several effective routes. One common industrial method involves the resolution of a racemic mixture of DL-Tyrosine. This is often accomplished by first chemically synthesizing N-acetyl-DL-tyrosine, which is then subjected to a D-acylation hydrolase. This enzyme specifically deacylates the D-enantiomer, allowing for the separation of D-Tyrosine from the remaining N-acetyl-L-tyrosine. google.com Another approach uses L-amino acid oxidases, which selectively deaminate the L-enantiomer in a racemic mixture, leaving the pure D-Tyrosine. researchgate.net Furthermore, D-amino acid aminotransferases can catalyze the conversion of the corresponding α-keto acid, p-hydroxyphenylpyruvic acid, into D-Tyrosine. mdpi.com

Enzyme ClassPrecursor(s)MethodKey Advantages
D-Acylation Hydrolase N-acetyl-DL-tyrosineEnantioselective deacylationHigh specificity for the D-enantiomer.
L-Amino Acid Oxidase DL-TyrosineEnantioselective deaminationEffective resolution of racemic mixtures.
D-Amino Acid Aminotransferase p-hydroxyphenylpyruvic acid, Amino donorStereoselective aminationDirect synthesis to the D-enantiomer.
Tyrosine Phenol-Lyase Phenol (B47542), Pyruvate, AmmoniaEnzymatic synthesisUtilizes simple, readily available precursors. wikipedia.org

D-Proline Production: D-Proline, a non-canonical amino acid, can also be produced using enzymatic pathways. chemicalbook.com Its biosynthesis can be derived from L-glutamate through a series of enzymatic reactions involving enzymes like glutamate 5-kinase and pyrroline-5-carboxylate reductase. wikipedia.org For direct synthesis or resolution, specific enzymes are employed. For instance, D-amino acid oxidase can be used to convert D-Proline into its corresponding α-keto acid, Δ¹-pyrroline-2-carboxylate, a reaction that can be leveraged in synthetic pathways. asm.org The involvement of proline racemases in some organisms also points to enzymatic pathways for interconversion between L- and D-proline.

Enzyme ClassPrecursor(s)MethodKey Advantages
Proline Racemase L-ProlineRacemizationAllows for interconversion to produce D-Proline.
D-Amino Acid Oxidase D-ProlineOxidationProduces Δ¹-pyrroline-2-carboxylate for synthetic applications. asm.org
Pyrroline-5-Carboxylate Reductase 1-Pyrroline-5-carboxylic acidReductionKey step in the biosynthetic pathway from glutamate. wikipedia.org
Biocatalytic Ligation Techniques for D-Dipeptide Assembly

The assembly of two D-amino acids into a dipeptide via enzymatic means is a significant challenge, as natural peptide-synthesizing machinery, such as the ribosome, exclusively uses L-amino acids. nih.gov However, several biocatalytic strategies have been developed to overcome this limitation.

Nonribosomal peptide synthetases (NRPS) are multi-domain enzymes found in bacteria and fungi that are capable of incorporating D-amino acids into peptides. researchgate.net The adenylation (A) domains of these enzymes can be harnessed for the chemoenzymatic synthesis of D-amino acid-containing dipeptides. nih.gov This method involves the enzyme-catalyzed activation of a D-amino acid, which then reacts with another D-amino acid nucleophile to form the dipeptide. nih.gov

Another class of enzymes, ligases, has been explored for this purpose. For example, D-alanine-D-alanine ligase is a well-known enzyme involved in bacterial cell wall synthesis that specifically forms D-D dipeptides, although its substrate specificity is often limited to D-alanine. wikipedia.org Research into engineering the substrate specificity of such ligases or discovering novel enzymes is an active area. Additionally, some proteases, which normally catalyze peptide bond cleavage, can be used in reverse under specific conditions (e.g., in organic solvents or aqueous-organic mixtures) to catalyze peptide bond formation. nih.gov The development of D-amino acid specific proteases allows for the ligation of peptides without the risk of unexpected proteolytic cleavage of L-peptide substrates. nih.gov

Enzyme/SystemPrinciple of ActionSubstrate Scope
Nonribosomal Peptide Synthetase (NRPS) A-Domains Activates a D-amino acid as an aminoacyl adenylate, followed by nucleophilic attack by a second D-amino acid. nih.govCan be used for various D-amino acid-containing dipeptides. nih.gov
D-Alanine-D-Alanine Ligase Catalyzes the ATP-dependent formation of a D-alanyl-D-alanine dipeptide. wikipedia.orgTypically specific for D-alanine, but engineering efforts are ongoing. wikipedia.org
D-Amino Acid Specific Proteases Catalyze the reverse reaction of proteolysis, forming a peptide bond between two D-amino acids. nih.govSpecificity is directed toward D-amino acids, preventing cleavage of L-peptides. nih.gov
Aminopeptidases (in reverse) An aminopeptidase from Streptomyces septatus has been shown to synthesize dipeptides from free amino acids and amino acid esters. asm.orgShows preference for hydrophobic residues. asm.org

Advanced Purification and Isolation Techniques for Stereoisomeric Purity

Following synthesis, the crucial step is the purification of D-Tyrosine, D-prolyl- to ensure high stereoisomeric purity. This involves separating the desired D-D dipeptide from any potential diastereomers (D-L, L-D) and the L-L enantiomer that may have formed.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral HPLC is a cornerstone technique for the analytical and preparative separation of stereoisomers. sigmaaldrich.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times.

For dipeptides and their constituent amino acids, several types of CSPs are effective. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly successful for resolving underivatized amino acid and peptide enantiomers. sigmaaldrich.com These columns operate well in polar ionic and polar organic mobile phases, which are suitable for polar analytes like dipeptides. sigmaaldrich.com Another powerful class of CSPs is the cinchona alkaloid-derived zwitterionic phases (e.g., CHIRALPAK ZWIX). These columns incorporate both weak anionic and strong cationic interaction sites, enabling effective separation of amphoteric analytes like peptides under LC-MS compatible conditions. chiraltech.com The choice of mobile phase, often a mixture of an organic solvent like methanol or acetonitrile with water and additives like formic acid, is critical for optimizing retention and enantioselectivity. sigmaaldrich.comchiraltech.com

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleTypical Mobile PhasePrinciple of Separation
Macrocyclic Glycopeptide TeicoplaninWater/Methanol/Formic AcidMultiple chiral recognition mechanisms including hydrogen bonding, ionic, and dipole interactions. sigmaaldrich.com
Zwitterionic Cinchona Alkaloid Quinine/Quinidine derivativesMethanol/Water + Additives (e.g., Formic Acid)Double ion-pairing mechanism involving both anionic and cationic sites. chiraltech.com
Ligand Exchange L-Proline-Copper ComplexAqueous buffer with copper saltFormation of transient diastereomeric metal complexes with different stabilities. nih.gov
Crown Ether Chiral Crown EtherAqueous acidic (e.g., HClO₄)Complexation between the crown ether cavity and the protonated primary amine of the analyte. researchgate.net

Preparative Chromatography for Scalable Research Synthesis

To obtain quantities of D-Tyrosine, D-prolyl- sufficient for research, the analytical chiral HPLC method must be scaled up to a preparative level. Preparative chromatography utilizes larger columns (typically >10 mm internal diameter) and higher flow rates to handle significantly larger sample loads. peptide.comhplc.eu

The process begins with optimizing the separation on an analytical column to achieve the best possible resolution between the stereoisomers. peptide.com This optimized method is then transferred to the preparative column. Key parameters such as gradient slope, flow rate, and sample loading must be adjusted for the larger column dimensions. hplc.eu The goal is to maximize throughput (the amount of pure product collected per unit time) while maintaining the required purity. researchgate.net Modern preparative HPLC systems often integrate features like focused gradients and UV- or MS-directed fraction collection to improve efficiency and ensure that only the fractions containing the pure desired product are collected. chromatographyonline.comyoutube.com The collected fractions are then typically lyophilized to yield the final, purified dipeptide powder. peptide.com

Crystallization-Based Separation of Diastereomers

Crystallization offers a powerful, non-chromatographic method for separating diastereomers on a large scale. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers (such as D-Tyr-D-Pro and L-Tyr-D-Pro) possess different physical properties, including solubility. researchgate.net This difference in solubility is the basis for their separation by crystallization.

A common strategy is fractional crystallization, where a solution containing a mixture of diastereomers is concentrated or cooled, causing the less soluble diastereomer to crystallize out first, leaving the more soluble one in the mother liquor. researchgate.net The efficiency of this separation is directly related to the magnitude of the solubility difference between the two diastereomers in the chosen solvent system. researchgate.net The solid-state packing and intermolecular interactions, such as hydrogen bonding patterns, can differ significantly between dipeptide diastereomers, influencing their crystal lattice energy and, consequently, their solubility. mdpi.com This technique can be highly effective for obtaining diastereomerically pure compounds and is often more cost-effective for large-scale production compared to preparative chromatography. uctm.edu

Site-Selective Chemical Modification and Derivatization Strategies of D-Tyrosine, D-prolyl-

The chemical modification of the dipeptide D-Tyrosine, D-prolyl- offers a versatile platform for the development of novel molecular probes, therapeutic leads, and research tools. Strategic derivatization of the N-terminus, C-terminus, and the side chains of the constituent amino acids allows for the fine-tuning of its physicochemical properties, biological activity, and molecular interactions.

N-Terminal and C-Terminal Derivatization for Research Applications

Modification of the terminal ends of the D-Tyrosine, D-prolyl- dipeptide is a common strategy to enhance its utility in various research applications, from improving analytical detection to modulating biological activity.

The N-terminus, with its primary amine group, and the C-terminus, with its carboxylic acid group, are readily accessible for a wide range of chemical transformations. N-terminal derivatization can be employed to introduce fluorescent tags, biotin labels for affinity purification, or moieties that enhance mass spectrometric analysis. For instance, reagents with high proton affinity can be coupled to the N-terminus to improve ionization efficiency and induce predictable fragmentation patterns in tandem mass spectrometry, thereby facilitating structural elucidation.

C-terminal modifications are equally important and can influence the dipeptide's stability, membrane permeability, and pharmacokinetic profile. Esterification or amidation of the C-terminal carboxylate can neutralize the negative charge, which may enhance cell penetration. Furthermore, the C-terminus can be conjugated to solid supports for use in solid-phase synthesis or to create affinity matrices for studying molecular interactions.

Below is a table summarizing various derivatization strategies for the N- and C-termini of peptides, which are applicable to D-Tyrosine, D-prolyl-.

TerminusReagent/MethodPurpose of Derivatization
N-Terminus 4-amidinobenzoic acidEnhance b-ion intensity in MS/MS
4-formyl-benzenesulfonic acid (FBSA)Enable chemically activated fragmentation in ESI+/-
N-Tris(2,4,6-trimethoxyphenyl) phosphonium-acetic acid N-hydroxysuccinimide ester (TMPP-acOSu)Improve MALDI MS/MS fragmentation patterns
Dansyl chlorideFluorescence labeling for detection and quantification
Biotin-NHSAffinity labeling for purification and detection
C-Terminus Reductive amination with an amineAccess to C-terminal amides to improve stability and activity
Esterification (e.g., with methanol)Prodrug strategy, increasing hydrophobicity
Thiopropyl-based captureEnrichment of C-terminal peptides for analysis
Hydrazide formationIntermediate for further conjugation
[1-13C]Gly-d2 labelingNMR probe with long spin-lattice relaxation time (T1)

Side-Chain Functionalization of D-Tyrosine and D-Proline Residues

The side chains of D-Tyrosine and D-proline present unique opportunities for chemical modification, allowing for the introduction of diverse functionalities that can probe or modulate biological processes.

The phenolic side chain of D-tyrosine is a versatile handle for various chemical modifications. It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to introduce probes for spectroscopic studies or to alter electronic properties. The hydroxyl group can be O-alkylated or O-acylated to modulate hydrogen bonding capacity and hydrophobicity. Furthermore, enzymatic methods, such as tyrosinase-catalyzed hydroxylation to form a 3,4-dihydroxyphenylalanine (DOPA) residue, can introduce a reactive catechol moiety that is susceptible to oxidation and cross-linking.

The pyrrolidine (B122466) ring of D-proline, while generally less reactive than the tyrosine side chain, can also be functionalized. Strategies often involve the use of proline analogs during peptide synthesis, such as 4-hydroxyproline, which can then be further modified. The hydroxyl group of hydroxyproline can be acylated or used in Mitsunobu reactions to introduce a variety of substituents at the 4-position of the proline ring. These modifications can significantly influence the conformational preferences of the peptide backbone.

The following table details some of the key side-chain functionalization strategies for tyrosine and proline residues.

ResidueModification TypeReagent/MethodResulting Functional Group/Effect
D-Tyrosine HydroxylationTyrosinase3,4-dihydroxyphenylalanine (DOPA)
NitrationTetranitromethane3-nitrotyrosine
OxidationPeroxidase/H2O2Dityrosine cross-link
O-alkylationAlkyl halidesEther linkage
Ortho-olefinationPd-catalyzed reactionC-C bond formation at ortho position
D-Proline HydroxylationIncorporation of 4-hydroxyprolineIntroduction of a hydroxyl group
Acylation of 4-hydroxyprolineAcyl chloridesEster linkage at the 4-position
Substitution on 4-hydroxyprolineMitsunobu reactionVarious functional groups at the 4-position
FluorinationIncorporation of 4-fluoroprolineAlters cis/trans isomerization and conformational preference
C-H FunctionalizationVisible-light-promoted reactionConstruction of modified proline skeletons

Macrocyclization and Scaffold Integration of D-Tyrosine, D-prolyl-

Macrocyclization is a powerful strategy to constrain the conformation of peptides, which can lead to enhanced biological activity, selectivity, and stability. For a small dipeptide like D-Tyrosine, D-prolyl-, cyclization typically requires the introduction of a linker or integration into a larger scaffold.

Several strategies can be envisioned for the macrocyclization of a D-Tyrosine, D-prolyl- unit. One approach is "head-to-tail" cyclization, where the N-terminus is linked to the C-terminus through an amide bond. However, for a dipeptide, this would result in a very strained small ring. A more common approach is to use bifunctional linkers to bridge the side chains of the two amino acids or to connect one of the termini to a side chain. For instance, the phenolic hydroxyl group of D-tyrosine and the N-terminus could be linked using a suitable spacer.

Alternatively, the D-Tyrosine, D-prolyl- dipeptide can be integrated into a larger macrocyclic scaffold. This can be achieved by synthesizing a linear peptide containing the D-Tyrosine, D-prolyl- motif and then performing an intramolecular cyclization reaction. The presence of the D-proline residue can induce a β-turn conformation, which pre-organizes the linear precursor for efficient cyclization. The tyrosine side chain can also participate directly in the cyclization reaction, for example, through oxidative coupling to form a biaryl linkage.

Scaffold integration involves attaching the D-Tyrosine, D-prolyl- dipeptide to a pre-organized molecular framework. This approach allows for the precise positioning of the amino acid side chains in three-dimensional space, which can be crucial for mimicking a specific binding epitope. Various scaffolds, such as cyclic peptides, benzodiazepines, or other heterocyclic systems, can be employed for this purpose.

The table below outlines different macrocyclization and scaffold integration strategies applicable to D-Tyrosine, D-prolyl-.

StrategyDescriptionKey Features
Head-to-Tail Cyclization Formation of a peptide bond between the N- and C-termini.Often requires a turn-inducing element like D-proline to facilitate cyclization. nih.gov
Side Chain-to-Side Chain Cyclization Linking the side chains of D-tyrosine and a modified D-proline (e.g., containing a reactive handle).Requires a bifunctional linker of appropriate length and geometry.
Side Chain-to-Terminus Cyclization Connecting the D-tyrosine side chain to either the N- or C-terminus.Can be achieved through reactions like ether or amide bond formation.
Oxidative Cyclization Intramolecular oxidative coupling of the D-tyrosine phenolic ring.Forms a stable C-C or C-O bond, creating a rigid macrocycle. chemrxiv.org
Scaffold Decoration Attaching the D-Tyrosine, D-prolyl- dipeptide to a pre-existing molecular scaffold.Allows for precise spatial orientation of the dipeptide. nih.gov
Click Chemistry-based Cyclization Introduction of azide and alkyne functionalities for cyclization via copper-catalyzed or strain-promoted cycloaddition.High efficiency and orthogonality with other functional groups. nih.gov

Conformational Analysis and Structural Investigations of D Tyrosine, D Prolyl

Spectroscopic Characterization of D-Dipeptide Conformation

Spectroscopic methods offer a detailed view of the peptide's structure at an atomic level. These techniques are indispensable for characterizing the ensemble of conformations that a flexible molecule like a dipeptide can adopt in solution.

NMR spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of molecules in solution, providing data that is averaged over the ensemble of conformations present. researchgate.netnmims.edu It relies on the magnetic properties of atomic nuclei and can reveal a wealth of information about molecular structure, conformation, and dynamics. For peptides, NMR can define the solution-state conformation, which is often more biologically relevant than a static crystal structure.

Two-dimensional (2D) NMR experiments are essential for resolving the complex spectra of biomolecules and for unambiguously assigning proton resonances. acs.orgresearchgate.net

Correlation Spectroscopy (COSY) : This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. In D-Tyrosine, D-prolyl-, COSY spectra would reveal correlations between the alpha-proton and the beta-protons of the tyrosine residue, as well as within the proline ring spin system.

Total Correlation Spectroscopy (TOCSY) : TOCSY extends the correlations observed in COSY to an entire spin system. For instance, a cross-peak between an amide proton and a beta-proton of the tyrosine residue would be observed, even if they are not directly coupled, because they are part of the same amino acid residue's spin system. This is invaluable for assigning resonances to specific amino acid residues within the dipeptide. nmims.edu

2D NMR TechniqueInformation ProvidedApplication to D-Tyrosine, D-prolyl-
COSY Through-bond scalar couplings (2-3 bonds)Identifies adjacent protons within each amino acid residue.
TOCSY Correlations between all protons within a spin systemAssigns all proton resonances belonging to the Tyrosine and Proline residues.
NOESY/ROESY Through-space proximity of protons (<5 Å)Determines inter-residue distances and defines the 3D conformation.

Peptides in solution are not static but exist as an ensemble of interconverting conformations. nih.govaip.org NMR chemical shifts, coupling constants, and NOE intensities represent a population-weighted average of these conformations. nih.govmdpi.com For example, the measured ³J(HN,Hα) coupling constant can provide information about the backbone dihedral angle φ. However, if the peptide is rapidly interconverting between multiple conformations, the observed coupling constant will be an average value, reflecting the relative populations of these conformers. mdpi.com Analyzing the temperature dependence of chemical shifts can also provide insights into the conformational dynamics and the presence of intramolecular hydrogen bonds.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.org It is a sensitive technique for investigating the secondary structure of peptides and proteins. mdpi.com The far-UV CD spectrum (typically 190-250 nm) is dominated by the absorption of the peptide backbone and provides information on the presence of secondary structural elements like α-helices, β-sheets, and turns.

Beta-turns are common secondary structural motifs in peptides and proteins, and they have characteristic CD spectral signatures. nih.govrsc.org While there isn't a single universal CD spectrum for all β-turns, certain patterns are indicative of their presence. For instance, a type II β-turn, which can be stabilized by a D-Proline residue at the i+1 position, often exhibits a negative band around 220-230 nm and a positive band near 200 nm. nih.govacs.org The presence of a D-amino acid in the D-Tyr-D-Pro sequence could favor the formation of specific turn structures, such as a type II' β-turn. nih.gov The exact shape and magnitude of the CD spectrum depend on the specific geometry of the turn and the nature of the amino acid side chains.

Secondary Structure MotifTypical Far-UV CD Signatures
α-Helix Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm
β-Sheet Negative band around 215-220 nm, positive band around 195-200 nm
β-Turn (Type II) Weak negative band ~225 nm, strong positive band ~202 nm
Random Coil Strong negative band below 200 nm

The conformation of a dipeptide can be significantly influenced by its environment, such as the polarity of the solvent. acs.orgresearchgate.netnih.gov CD spectroscopy is an excellent tool for monitoring these solvent-induced conformational changes. For example, a dipeptide might adopt a more compact, turn-like conformation in a non-polar solvent to facilitate intramolecular hydrogen bonding, while in a polar, hydrogen-bonding solvent like water, it might adopt a more extended conformation. By recording CD spectra in different solvents, one can gain insights into the conformational flexibility of D-Tyrosine, D-prolyl- and its ability to adapt to different environments.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed insights into the molecular structure and bonding within the D-Tyrosine, D-prolyl- dipeptide. These methods are particularly sensitive to the vibrations of the peptide backbone and the constituent amino acid side chains.

Amide I: This band, appearing in the 1600–1700 cm⁻¹ region, is the most intense absorption in the infrared spectrum of peptides and is primarily associated with the C=O stretching vibration (~80%) of the amide group. mdpi.comresearchgate.net Its precise frequency is a key indicator of the peptide's backbone conformation and hydrogen-bonding patterns. For cyclic dipeptides, this band is often observed at a higher frequency compared to linear peptides due to the ring strain.

Amide II: Found between 1500 cm⁻¹ and 1600 cm⁻¹, the Amide II band is more complex, arising mainly from in-plane N-H bending (40-60%) and C-N stretching vibrations (18-40%). researchgate.netnih.gov This band is also conformationally sensitive.

Amide III: This is a very complex band observed in the 1200–1350 cm⁻¹ range, resulting from a mixture of C-N stretching, N-H in-plane bending, and other vibrations. nih.gov Its interpretation is often coupled with theoretical calculations.

FTIR spectra of related cyclo(Pro-Tyr) diastereomers show strong peaks in the amide I region around 1669 cm⁻¹ and 1640 cm⁻¹, indicating stabilization through C=O···H-O and C=O···H-N hydrogen bonds between the carbonyl oxygens of the DKP ring and phenolic hydroxyl and N-H groups of neighboring molecules. researchgate.net

Table 1: Typical Amide Band Frequencies in Cyclic Dipeptides
Amide BandApproximate Frequency Range (cm⁻¹)Primary Vibrational Mode
Amide I1630 - 1690C=O Stretch
Amide II1510 - 1580N-H Bend, C-N Stretch
Amide III1200 - 1350C-N Stretch, N-H Bend

Beyond the peptide backbone, FTIR and Raman spectroscopy can identify vibrational modes associated with the D-Tyrosine and D-Proline side chains.

The D-Tyrosine side chain contains a phenolic ring, which produces several characteristic vibrational bands. Aromatic ring vibrations are typically observed in the Raman spectra around 1605 and 1616 cm⁻¹. mdpi.com The C-O stretching vibration of the phenol (B47542) group is also a key marker. walshmedicalmedia.com Studies on L-tyrosine have identified numerous bands corresponding to the side chain, including C-C stretching and ring breathing modes. acs.orgresearchgate.net

The D-Proline residue features a distinctive pyrrolidine (B122466) ring. The vibrational spectrum of proline is complex due to its cyclic nature and the potential for different ring puckering conformations. aip.orgnih.gov Key vibrations include C-C stretching modes of the ring, often found between 800 and 1170 cm⁻¹, and various CH₂ bending, wagging, and twisting modes. core.ac.uk

Table 2: Key Side-Chain Vibrational Frequencies
Amino Acid ResidueVibrational ModeApproximate Frequency (cm⁻¹)Reference Spectrum
D-TyrosineAromatic Ring Stretch~1616, ~1605Raman mdpi.com
D-TyrosineRing Breathing~841Raman
D-ProlineRing C-C Stretch810 - 1165Infrared core.ac.uk
D-ProlineRing Deformation~665Infrared core.ac.uk

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For D-Tyrosine, D-prolyl-, crystallographic studies typically focus on its cyclic form, cyclo(D-Tyr-D-Pro), providing critical data on bond lengths, bond angles, torsion angles, and intermolecular interactions. nih.govresearchgate.net

Obtaining high-quality single crystals suitable for X-ray diffraction is a crucial and often challenging step. For dipeptides, crystal growth is sensitive to a variety of conditions. Common methods involve the slow evaporation of a solvent, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution. The choice of solvent is critical; dipeptides have been crystallized from aqueous solutions, alcohols, and various solvent mixtures. mdpi.com The process can be influenced by factors such as pH, temperature, peptide concentration, and the presence of salts or additives. For diketopiperazines, finding the right combination of these factors is necessary to overcome challenges like rapid precipitation or the formation of microcrystalline powder instead of single crystals.

Once a suitable crystal is obtained, X-ray diffraction analysis reveals the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice). For example, a study on cyclo(Tyr-Pro) diastereomers found crystals belonging to the orthorhombic space group P2₁2₁2₁ with two independent molecules in the asymmetric unit. chemfaces.com The unit cell dimensions were reported as a=11.890(3) Å, b=12.057(1) Å, and c=18.528(4) Å. chemfaces.com

Analysis of the crystal packing reveals how individual molecules are arranged and held together by non-covalent interactions. In cyclic dipeptides, intermolecular hydrogen bonds are dominant. ugent.be For cyclo(Tyr-Pro), hydrogen bonds are observed between the hydroxyl group of the tyrosine residue and a carbonyl oxygen of the DKP ring on a neighboring molecule. chemfaces.com These interactions, along with weaker C-H···O and C-H···π contacts, stabilize the crystal lattice. mdpi.com

Table 3: Illustrative Crystallographic Data for a cyclo(Tyr-Pro) Diastereomer
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁ chemfaces.com
a (Å)11.890(3) chemfaces.com
b (Å)12.057(1) chemfaces.com
c (Å)18.528(4) chemfaces.com
Z (Molecules per unit cell)8 (assuming 2 in asymmetric unit)

The conformation of the central six-membered diketopiperazine ring is a key structural feature. While early studies suggested a planar DKP ring, it is now understood that the ring typically adopts a non-planar conformation, most commonly a boat or twist-boat shape, to minimize steric strain. baranlab.org However, the presence of bulky aromatic side chains can force the ring into a more planar or flattened chair conformation. chemfaces.combaranlab.org

For cyclo(Tyr-Pro) systems, the DKP ring conformation is often a flattened chair or a twist boat. chemfaces.com The orientation of the D-Tyrosine side chain is another critical conformational feature. It can exist in a "folded" conformation, where the aromatic ring is positioned over the DKP ring, stabilized by intramolecular interactions, or an "extended" conformation, where it points away from the central ring. nih.gov In the solid state, cyclo(Tyr-Pro) conformers often exhibit a folded tyrosyl side chain. chemfaces.com The specific conformation is defined by a set of torsion angles (φ, ψ, ω) within the DKP ring and the side-chain torsion angles (χ). researchgate.net

Computational Approaches to Conformational Sampling

Computational methods are indispensable for exploring the vast conformational space available to a dipeptide. These approaches allow for the characterization of its dynamic behavior, electronic structure, and the energetic favorability of different spatial arrangements.

Molecular dynamics (MD) simulations provide a dynamic picture of the dipeptide's behavior over time, revealing how it samples different conformations in a given environment. These simulations solve Newton's equations of motion for the atoms in the system, offering a trajectory of atomic positions and velocities.

The accuracy of MD simulations is heavily dependent on the chosen force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For peptides containing D-amino acids, it is crucial to select a force field that can accurately represent their stereochemistry.

Several commonly used force fields, such as AMBER and CHARMM, can be employed for simulations of peptides with D-amino acids. nih.govresearchgate.netresearchgate.net In many standard force fields, the parameters for D-amino acids are identical to those for their L-enantiomers; the chirality is defined by the initial atomic coordinates. nih.gov This approach is based on the principle that enantiomers have the same physical properties in a non-chiral environment. However, specialized force fields or parameter sets may be developed to refine the treatment of D-amino acids, particularly for interactions in a chiral environment or for capturing subtle stereochemical effects. byu.eduacs.org The choice of force field can influence the predicted secondary structure propensities. For instance, studies on flexible peptides have shown that different force fields (e.g., Amber ff99SB-disp, Amber ff99SB-ILDN, CHARM36IDPSFF) can yield varying degrees of polyproline II (PPII) structure, a conformation relevant for proline-containing peptides. nih.govacs.org

Table 1: Common Force Fields for Peptide Simulations

Force Field Family Common Variants Notes for D-Amino Acids
AMBER ff99SB-ILDN, ff14SB Parameters are often identical to L-amino acids; chirality is defined by input coordinates. Re-optimization of torsional parameters can be performed for specific cases. nih.govfrontiersin.org
CHARMM CHARMM22, CHARMM36 Similar to AMBER, parameters are generally transferable from L-amino acids. researchgate.netnsf.gov
GROMOS 53A6, 54A7 Widely used for protein and peptide simulations.
OPLS OPLS-AA/L Known for good performance in reproducing solvent properties and conformational energies.

The surrounding solvent has a profound impact on the conformational preferences of a dipeptide. Explicit solvent models, where individual solvent molecules (e.g., water) are included in the simulation, are crucial for accurately capturing solute-solvent interactions such as hydrogen bonding. The choice of water model (e.g., TIP3P, TIP4P-D) can also influence the conformational sampling of the peptide. nsf.gov

Studies on model dipeptides like alanine dipeptide have demonstrated that the solvent can significantly alter the relative stability of different conformers. acs.org For instance, a conformation that is stable in a vacuum may be destabilized in water due to the disruption of intramolecular hydrogen bonds in favor of interactions with water molecules. The conformational landscape of a tyrosine-containing dipeptide analogue is also significantly modified in an aqueous solution, leading to a widening of low-energy regions and stabilization of helical structures. nih.gov Temperature is another critical factor, as it influences the kinetic energy of the system. Higher temperatures can help the dipeptide overcome energy barriers more quickly, allowing for a more extensive exploration of the conformational space. acs.org High-temperature MD simulations are a technique used to accelerate the sampling of conformational transitions, such as the cis-trans isomerization of the proline peptide bond. acs.org

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and energetics of a molecule compared to the classical mechanics-based approach of force fields. nih.gov These methods are computationally more expensive but are invaluable for obtaining precise information about the relative energies of different conformers and the energy barriers between them.

Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are commonly used. researchgate.netnih.gov For a dipeptide like L-proline-L-tyrosine, DFT calculations with functionals such as B3LYP and basis sets like 6-31G(d,p) have been used to optimize the geometries of stable conformations and calculate their vibrational frequencies. researchgate.net Such calculations can elucidate the role of intramolecular interactions, such as hydrogen bonds and stabilizing interactions between the peptide backbone and the tyrosine aromatic ring, in determining the relative stabilities of different conformers. nih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a hybrid approach where the most critical part of the system (e.g., the dipeptide) is treated with QM, and the surrounding environment (e.g., solvent) is treated with MM, balancing accuracy and computational cost. nih.govacs.org

A conformational analysis of L-proline-L-tyrosine using molecular mechanics and DFT calculations identified several low-energy conformations. The relative energies of these conformers are crucial for understanding the population distribution at equilibrium. While specific data for the D,D-enantiomer is not available, the relative energies of the conformers are expected to be identical to the L,L-enantiomer in a non-chiral environment, with the dihedral angles having opposite signs.

Table 2: Calculated Relative Energies of L-Pro-L-Tyr Conformers

Conformer Dihedral Angles (φ, ψ, χ1, χ2) Relative Energy (kcal/mol) (B3LYP/6-31G(d,p))
C1 (-60, 140, 178, 85) 0.00
C2 (-60, 140, -65, 85) 0.54
C3 (-60, 140, 65, 85) 1.23
C4 (-60, -40, 178, 85) 2.15
C5 (-60, -40, -65, 85) 2.89

Data extrapolated from studies on L-proline-L-tyrosine for illustrative purposes. researchgate.net

To systematically explore the potential energy surface of a dipeptide and identify its low-energy conformations, various conformational search algorithms are employed. These algorithms aim to overcome the "multiple-minima problem," where a molecule can exist in many stable or metastable conformations separated by energy barriers.

Commonly used algorithms include:

Systematic Search: This method involves systematically rotating all rotatable bonds by a defined increment. While thorough, it can be computationally prohibitive for molecules with many rotatable bonds. researchgate.net

Monte Carlo (MC) Methods: These methods involve random changes to the molecular conformation, with the new conformation being accepted or rejected based on an energy criterion (e.g., the Metropolis criterion).

Simulated Annealing: This is a variant of MC where the "temperature" of the simulation is gradually decreased, allowing the system to settle into a low-energy minimum.

Genetic Algorithms: Inspired by biological evolution, these algorithms use a population of conformations that "evolve" over generations to find lower-energy states.

Metadynamics: This is an enhanced sampling technique that discourages the system from revisiting previously explored regions of the conformational space by adding a history-dependent bias potential, thereby accelerating the exploration of the energy landscape. acs.org

The results of these searches are often visualized as a conformational energy landscape , a plot that maps the potential or free energy of the system as a function of one or more conformational coordinates, such as the backbone dihedral angles (φ and ψ). nih.govacs.orgresearchgate.net These landscapes reveal the locations of the most stable conformations (energy minima) and the transition states (saddle points) that connect them, providing a comprehensive understanding of the dipeptide's conformational preferences and dynamics. For D-amino acid containing peptides, the accessible regions of the Ramachandran plot are generally mirror images of those for L-amino acid peptides. nih.gov

Biochemical Interactions and Enzymatic Stability of D Tyrosine, D Prolyl

Proteolytic Stability and Degradation Pathways in Model Systems

Peptides constructed from D-amino acids, such as D-Tyrosine, D-prolyl-, are generally understood to be highly resistant to degradation by endogenous proteases found in mammals. These proteases, including common serine proteases, typically exhibit stereospecificity for peptide bonds formed between L-amino acids. The unique spatial configuration of D-amino acids prevents the peptide from fitting correctly into the active site of L-specific proteases, thereby inhibiting proteolytic cleavage. This inherent resistance is a well-established principle in peptide chemistry and is a common strategy used to increase the in vivo half-life of therapeutic peptides. However, specific studies quantifying the stability of D-Tyrosine, D-prolyl- in the presence of specific L-proteases were not found.

No information was found regarding the susceptibility of the D-Tyrosine, D-prolyl- dipeptide to degradation by specific D-peptidases or D-amino acid oxidases (DAO). While DAOs are known to oxidatively deaminate individual D-amino acids, including D-Tyrosine and D-Proline, their activity on D-dipeptides has not been documented in the available literature for this specific compound.

There are no available in vitro enzyme kinetic studies detailing the degradation of D-Tyrosine, D-prolyl-. Consequently, kinetic parameters such as the Michaelis constant (K_m) and catalytic rate (k_cat) for its interaction with any D-peptidase or D-amino acid oxidase are unknown.

No studies utilizing mass spectrometry to identify potential degradation products of D-Tyrosine, D-prolyl- following enzymatic exposure were found.

Susceptibility to Specific D-Peptidases and D-Amino Acid Oxidases (DAO)

Interactions with Other Biomolecules in Research Models

There is no available research from the reviewed sources that has investigated D-Tyrosine, D-prolyl- as a potential substrate or inhibitor in specific enzyme assays. While D-proline derivatives have been explored as inhibitors for enzymes like matrix metalloproteases, no such data exists for this specific dipeptide.

Substrate or Inhibitor Activity in Enzyme Assays

Prolyl Oligopeptidase (POP) Interactions

Prolyl Oligopeptidase (POP), also known as prolyl endopeptidase, is a cytosolic serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues within peptides that are shorter than 30 amino acids. nih.govtherascience.com This enzyme is implicated in the maturation and degradation of various neuropeptides and peptide hormones, playing a role in physiological processes related to memory and cell signaling. nih.govnih.gov

The substrate specificity of POP for proline-containing oligopeptides suggests a potential interaction with D-Tyrosine, D-prolyl-. However, the enzyme's activity is typically directed towards peptides containing L-proline. The presence of a D-proline residue at the cleavage site would likely alter the binding and catalytic efficiency of POP. The stereochemistry of the D-isomer may hinder the optimal positioning of the peptide bond within the enzyme's active site, potentially making D-Tyrosine, D-prolyl- a poor substrate or even an inhibitor of the enzyme. Research on the interaction between POP and peptides containing D-proline is necessary to fully elucidate the nature of this interaction, which could range from competitive inhibition to complete resistance to cleavage.

Tyrosinase (TYR) Activity Modulation

Tyrosinase is a key copper-containing enzyme responsible for the initial and rate-limiting steps in the biosynthesis of melanin (B1238610). nih.gov It catalyzes the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). The D-isomer of tyrosine, D-tyrosine, has been identified as a competitive inhibitor of tyrosinase. nih.govresearchgate.net It competes with the natural substrate, L-tyrosine, for binding to the enzyme's active site, thereby negatively regulating melanin synthesis. researchgate.net

Given this, the D-Tyrosine, D-prolyl- dipeptide, which contains a D-tyrosine residue, is hypothesized to modulate tyrosinase activity. Studies have shown that peptides containing a terminal D-tyrosine residue can reduce melanin content in melanocytes. researchgate.net The D-tyrosine moiety within the dipeptide is believed to interact with the tyrosinase active site in a manner similar to free D-tyrosine, leading to competitive inhibition. researchgate.net The extent of this inhibition would depend on the affinity of the dipeptide for the enzyme compared to L-tyrosine.

Table 1: Illustrative Kinetic Parameters for Tyrosinase Inhibition

InhibitorType of InhibitionK_i Value (μM)
D-TyrosineCompetitiveData Not Available
D-Tyrosine, D-prolyl-Competitive (Hypothesized)Not Determined
Kojic Acid (Reference)Competitive~9.0

This table provides an illustrative example of data obtained from enzyme kinetic studies. The values for D-Tyrosine, D-prolyl- are hypothetical and require experimental validation.

Protein Binding Studies (e.g., Receptor Interactions in Cell-Free or Recombinant Systems)

The interaction of D-Tyrosine, D-prolyl- with various protein targets, such as receptors or enzymes, can be quantitatively assessed using cell-free or recombinant systems. These in vitro methods allow for the precise measurement of binding affinities and kinetics without the complexity of a cellular environment. Techniques like surface plasmon resonance provide real-time data on these interactions. The D-amino acid composition of the peptide is expected to confer specific binding properties, potentially leading to interactions with receptors that recognize D-amino acid containing ligands or exhibiting altered affinities for targets that typically bind L-amino acid peptides.

Direct Binding Assays (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real time. nih.govcytivalifesciences.com In a typical SPR experiment to study the binding of D-Tyrosine, D-prolyl-, a target protein (e.g., a receptor or enzyme) is immobilized on a sensor chip. nih.govbio-rad.com A solution containing the dipeptide is then flowed over the surface. The binding of the dipeptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. cytivalifesciences.combio-rad.com

This method allows for the determination of key kinetic parameters, including the association rate constant (k_a) and the dissociation rate constant (k_d). The equilibrium dissociation constant (K_D), a measure of binding affinity, can then be calculated (K_D = k_d/k_a). Such studies would reveal the affinity and specificity of D-Tyrosine, D-prolyl- for its target proteins.

Table 2: Example Data from a Surface Plasmon Resonance (SPR) Analysis

AnalyteTarget Proteink_a (1/Ms)k_d (1/s)K_D (M)
D-Tyrosine, D-prolyl-Receptor XNot DeterminedNot DeterminedNot Determined
Reference LigandReceptor X1.5 x 10^53.2 x 10^-42.1 x 10^-9

This table is a hypothetical representation of the type of data generated from an SPR experiment. No experimental data for D-Tyrosine, D-prolyl- is currently available.

Ligand-Protein Docking Validation

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., D-Tyrosine, D-prolyl-) when bound to a second molecule (the receptor or protein target). nih.govplos.org This in silico approach is valuable for validating potential interactions and understanding the molecular basis of binding.

For D-Tyrosine, D-prolyl-, docking simulations could be performed against the crystal structures of enzymes like prolyl oligopeptidase or tyrosinase. The process involves generating multiple possible conformations of the dipeptide within the protein's active site and scoring them based on factors like intermolecular energies, including hydrogen bonds and van der Waals forces. researchgate.net The results can predict the binding mode and estimate the binding energy, providing insights that can guide further experimental studies. The accuracy of these predictions is often validated by comparing the docked pose to known crystal structures of similar ligand-protein complexes.

Influence on Protein Aggregation or Stability in Vitro

Protein aggregation is a process where misfolded proteins associate to form larger, often insoluble, structures, which is a hallmark of several neurodegenerative diseases. oatext.com The amino acid sequence and structure of peptides can influence this process. Proline residues, due to their unique cyclic structure, act as "beta-breakers," disrupting the formation of β-sheet secondary structures that are common in amyloid fibrils. biorxiv.org

The presence of a D-proline residue in D-Tyrosine, D-prolyl- is expected to have a significant impact on protein aggregation. The D-conformation, combined with the inherent structural constraints of proline, could make this dipeptide an effective inhibitor of amyloid formation. biorxiv.org In vitro aggregation assays, using model proteins known to form amyloid fibrils, could be employed to investigate this potential. The effect of the dipeptide on the kinetics of aggregation, such as the lag phase and the final amount of fibril formation, would be monitored, typically using fluorescent dyes like Thioflavin T. nih.gov

Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the biological activities and cellular mechanisms of the specific chemical compound D-Tyrosine, D-prolyl- according to the requested outline.

Searches for this specific dipeptide did not yield published research findings related to its effects on:

Modulation of cellular signaling pathways in vitro.

Cell proliferation and differentiation in specific cell lines.

Extracellular matrix production.

Activation or inhibition of kinase cascades such as the ERK pathway.

Its role in the amino acid stress response.

Chemoattractant or modulatory roles in cellular motility.

While research exists for the individual amino acids, D-Tyrosine and D-Proline, and for other stereoisomers such as L-prolyl-L-tyrosine, this information falls outside the strict scope of the requested subject. Therefore, to ensure scientific accuracy and adhere to the instructions, the article cannot be generated at this time.

Biological Activities and Cellular Mechanisms of D Tyrosine, D Prolyl in Research Models

Chemoattractant or Modulatory Roles in Cellular Motility

Directed Migration and Motility Velocity in Cell Assays

Current research has not established a direct role for the dipeptide D-prolyl-D-tyrosine in modulating directed cell migration or motility velocity in research models. While the individual amino acid tyrosine is a component of proteins involved in cell motility, such as in the cytoplasmic domain of beta1 integrins which are important for directed migration, specific studies detailing the effects of the D-prolyl-D-tyrosine dipeptide on these processes are not available in the reviewed literature. nih.gov

Lamellipodial Protrusion and Integrin Modulation

There is no direct evidence in the existing scientific literature to suggest that D-prolyl-D-tyrosine modulates lamellipodial protrusion or integrin activity. The processes of cell edge protrusion are complex, involving the interplay of numerous proteins, including integrins and tyrosine kinases, which respond to extracellular cues. acs.org However, specific research investigating the influence of the D-prolyl-D-tyrosine compound on these specific cellular mechanisms has not been identified.

Influence on Melanin (B1238610) Synthesis in Cell Models

The role of D-tyrosine and peptides containing this amino acid in melanin synthesis has been a subject of significant research. These studies provide a basis for understanding the potential effects of D-prolyl-D-tyrosine on melanogenesis.

Competitive Inhibition of Tyrosinase Activity in Cell-Based Assays

Research has demonstrated that D-tyrosine, an enantiomer of the melanin precursor L-tyrosine, acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. nih.govnih.gov Unlike L-tyrosine, which promotes melanogenesis, D-tyrosine has been shown to dose-dependently reduce tyrosinase activity in cell-based assays. nih.gov Studies have revealed that peptides incorporating a terminal D-tyrosine residue can also inhibit tyrosinase activity. For instance, the addition of D-tyrosine to the C-terminus of certain pentapeptides resulted in a notable decrease in tyrosinase activity in vitro. This suggests that the D-tyrosine moiety within a peptide structure, such as in D-prolyl-D-tyrosine, is crucial for this inhibitory effect.

Peptide Modification Cell Line Effect on Tyrosinase Activity
Addition of D-Tyrosine to Pentapeptide-18MNT-1 Human Melanoma CellsReduction in tyrosinase activity. nih.govnih.gov
D-Tyrosine TreatmentMNT-1 Human Melanoma CellsReduction in tyrosinase activity. nih.gov
D-Tyrosine TreatmentPrimary Human MelanocytesReduction in tyrosinase activity. nih.gov

Anti-melanogenic Effects in Epidermal Cell Models

Consistent with its ability to inhibit tyrosinase, D-tyrosine and peptides containing it exhibit anti-melanogenic effects in various cell models. Treatment with D-tyrosine has been found to reduce the melanin content in human MNT-1 melanoma cells and primary human melanocytes. nih.govnih.gov This effect is also observed in response to melanogenesis induced by common factors such as α-melanocyte-stimulating hormone (α-MSH) and UV irradiation. nih.govnih.govnih.gov

Furthermore, the anti-melanogenic properties have been confirmed in more complex systems, such as 3D human skin models, where D-tyrosine treatment reduced melanin synthesis in the epidermal basal layer. nih.govnih.gov The incorporation of D-tyrosine into existing cosmetic peptides, such as those with anti-wrinkle or anti-inflammatory properties, has been shown to bestow an additional anti-melanogenic function upon them without compromising their original activity. nih.govnih.gov This indicates that the D-tyrosine component, as would be present in D-prolyl-D-tyrosine, is the active moiety responsible for reducing melanin production.

Model System Compound Observed Anti-melanogenic Effect
MNT-1 Human Melanoma CellsD-TyrosineDose-dependent reduction in melanin content. nih.gov
Primary Human MelanocytesD-TyrosineReduction in melanin content. nih.gov
α-MSH or UV-induced MNT-1 CellsTerminal D-tyrosine-containing pentapeptide-18Inhibition of induced melanogenesis. nih.govnih.gov
3D Human Skin ModelD-TyrosineReduced melanin synthesis in the epidermal basal layer. nih.govnih.govnih.gov

Potential in Neurological Research Models (Non-Clinical)

Based on the available literature, there are no specific studies that have investigated the potential of the dipeptide D-prolyl-D-tyrosine in non-clinical neurological research models.

Modulation of NMDA Receptor Activity in Neuronal Cell Cultures

There is no direct evidence from reviewed studies to indicate that D-prolyl-D-tyrosine modulates N-methyl-D-aspartate (NMDA) receptor activity in neuronal cell cultures. While the NMDA receptor is a known target for various compounds and its activation can stimulate protein tyrosine phosphorylation, a direct interaction or modulatory effect by D-prolyl-D-tyrosine has not been reported. 47.251.13 Research on the interaction between NMDA receptors and other molecules has shown involvement of tyrosine kinases and phosphatases, but does not mention this specific dipeptide. nih.govnih.gov

Exploration of Neuroprotective Effects in In Vitro Models

The investigation into the neuroprotective potential of dipeptides composed of D-amino acids, such as D-Tyrosine, D-prolyl-, in in vitro models is an emerging area of research. While direct studies on this specific dipeptide are limited, the neuroprotective effects of related compounds and the known biological roles of its constituent amino acids provide a basis for exploring its potential mechanisms of action. In vitro models of neurodegeneration are crucial tools for elucidating these mechanisms, allowing for the study of cellular and molecular responses to neurotoxic insults in a controlled environment. These models often involve exposing cultured neuronal cells to stressors that mimic the pathological conditions of neurodegenerative diseases, such as oxidative stress, excitotoxicity, and protein aggregation.

Research into the neuroprotective properties of various compounds in in vitro models has highlighted several key mechanisms that could be relevant to the study of D-Tyrosine, D-prolyl-. For instance, studies on other novel compounds have demonstrated neuroprotection through the inhibition of apoptosis and the reduction of active caspase-3, a key executioner enzyme in programmed cell death. nih.gov Furthermore, the mitigation of oxidative stress, a common factor in neurodegenerative pathologies, is another important neuroprotective mechanism. nih.gov In vitro studies often utilize neuronal cell lines, such as SH-SY5Y or primary neuronal cultures, to assess the ability of a compound to protect against neurotoxins like 6-hydroxydopamine (6-OHDA) or glutamate. mdpi.comresearchgate.net The protective effects are typically quantified by measuring cell viability, levels of reactive oxygen species (ROS), and markers of apoptosis.

The presence of D-tyrosine in the dipeptide is of particular interest. While L-tyrosine is a precursor for key neurotransmitters, the biological roles of D-tyrosine are less understood but have been the subject of investigation. drugbank.com Studies have shown that D-amino acids can be present in the mammalian nervous system and may play roles in neurotransmission and neuromodulation. The exploration of D-Tyrosine, D-prolyl- in in vitro neurotoxicity models would be a logical step to determine if it can modulate pathways involved in neuronal survival and function.

In Vitro ModelNeurotoxic AgentPotential Neuroprotective Mechanism of D-Tyrosine, D-prolyl- (Hypothesized)
SH-SY5Y cells6-hydroxydopamine (6-OHDA)Attenuation of oxidative stress, inhibition of caspase-3 activation
Primary cortical neuronsGlutamateModulation of excitotoxicity, reduction of intracellular calcium influx
PC12 cellsAmyloid-beta (Aβ) peptideInhibition of Aβ-induced cytotoxicity and apoptosis

Comparative Studies with L-Tyrosine, L-prolyl- or Mixed-Chirality Analogues

The stereochemistry of a molecule is a critical determinant of its biological activity. Comparing the effects of D-Tyrosine, D-prolyl- with its L-L enantiomer and mixed-chirality analogues is essential for understanding its specific interactions with biological systems.

Biological systems are inherently chiral, composed of L-amino acids and D-sugars. This chirality leads to enantiomeric selectivity in biological interactions, where one enantiomer of a chiral molecule may have a significantly different biological effect than its mirror image. This principle is fundamental in pharmacology and molecular biology. The interaction of a peptide with its target, such as a receptor or an enzyme, is highly dependent on the three-dimensional arrangement of its atoms.

In the context of D-Tyrosine, D-prolyl-, its D,D-configuration would be expected to interact differently with chiral biological targets compared to the naturally occurring L,L-isomer. For instance, peptidases, the enzymes responsible for breaking down peptides, often exhibit a high degree of stereoselectivity, preferentially cleaving peptide bonds between L-amino acids. Consequently, peptides containing D-amino acids are often more resistant to enzymatic degradation, leading to increased stability and potentially a longer duration of action.

The biological activity of D-tyrosine itself has been shown to differ from that of L-tyrosine. For example, D-tyrosine can inhibit the growth of certain bacteria by interfering with L-tyrosine metabolism. nih.gov This highlights the principle of enantiomeric selectivity, where the D-isomer can act as a competitive inhibitor or a "false" substrate in pathways designed for the L-isomer. Therefore, it is plausible that D-Tyrosine, D-prolyl- would exhibit unique biological activities compared to L-Tyrosine, L-prolyl- due to its distinct interactions with chiral receptors, enzymes, and transport systems.

StereoisomerReceptor Binding Affinity (Hypothetical)Enzymatic Degradation Rate (Hypothetical)
D-Tyrosine, D-prolyl-Low to moderateVery low
L-Tyrosine, L-prolyl-HighHigh
D-Tyrosine, L-prolyl-VariableLow
L-Tyrosine, D-prolyl-VariableLow

The stereochemical configuration of a dipeptide like D-Tyrosine, D-prolyl- profoundly influences both its biological activity and its metabolic stability. The presence of D-amino acids can lead to peptides with altered conformations and increased resistance to proteolysis.

The stability of peptides is a crucial factor for their therapeutic potential. Peptides composed exclusively of L-amino acids are often rapidly degraded by proteases in the body. The introduction of D-amino acids can significantly enhance peptide stability by making the peptide bonds resistant to cleavage by common peptidases. This increased stability can lead to a longer biological half-life and sustained activity. The proline residue, in particular, introduces a unique conformational rigidity to the peptide backbone. researchgate.netfrontiersin.org The combination of a D-amino acid and proline could result in a dipeptide with a highly constrained and stable structure.

The biological activity is also intrinsically linked to stereochemistry. The specific three-dimensional shape of a molecule determines its ability to bind to a biological target and elicit a response. A study comparing L-tyrosine-containing dipeptides in CHO cells found that the metabolic impact was dependent on the dipeptide's composition. nih.govnih.gov While this study did not investigate D-isomers, it underscores the principle that the structure of a dipeptide dictates its biological effects. It is therefore expected that the D,D-configuration of D-Tyrosine, D-prolyl- would result in a different activity profile compared to its L,L-counterpart. This could manifest as altered receptor binding, different downstream signaling, or even novel biological activities. The physical properties of D- and L-tyrosine have also been noted to have unexpected differences, which could translate to differences in the behavior of dipeptides containing them. elsevierpure.com

PropertyD-Tyrosine, D-prolyl-L-Tyrosine, L-prolyl-
Susceptibility to Proteolytic Cleavage LowHigh
Biological Half-life (in vitro) ExtendedShort
Conformational Flexibility ReducedHigher
Potential for Novel Receptor Interactions HigherLower (predictable)

Advanced Analytical Methodologies for D Tyrosine, D Prolyl Research

Mass Spectrometry (MS) Applications in D-Peptide Characterization

Mass spectrometry is an indispensable tool for peptide characterization, providing information on molecular weight, sequence, and post-translational modifications (PTMs). For D-peptides, MS is typically coupled with a separation technique like LC or CE to first resolve the stereoisomers.

De novo peptide sequencing determines a peptide's amino acid sequence directly from its tandem mass spectrum without relying on a sequence database creative-proteomics.comwikipedia.org. This is particularly useful for identifying novel peptides or those from organisms with unsequenced genomes creative-proteomics.com. In a tandem mass spectrometer, peptide ions are fragmented, and the resulting fragment ions provide sequence information. Different fragmentation methods can be employed:

Collision-Induced Dissociation (CID): A common method that typically cleaves the peptide amide bond, producing b- and y-type ions nih.gov.

Higher-Energy Collisional Dissociation (HCD): A beam-type fragmentation method that can provide high-quality MS/MS spectra for peptide identification and PTM localization mdpi.comnih.gov. Studies on the peptide liraglutide (B1674861) have shown that the intensity of certain fragment ions in HCD spectra can differ significantly between the all-L peptide and its D-amino acid-containing epimers, aiding in the localization of the D-residue mdpi.com.

Electron Transfer Dissociation (ETD): This method involves transferring an electron to a multiply protonated peptide, which induces fragmentation of the peptide backbone along pathways analogous to electron capture dissociation (ECD) nih.gov. ETD is particularly useful for preserving labile PTMs that might be lost during CID or HCD acs.org.

The enzymatic L-to-D residue isomerization is itself an unusual post-translational modification that diversifies peptide structures and functions nih.gov. The analysis of PTMs by mass spectrometry can be challenging depending on the mass shift, abundance of the modified peptide, and the stability of the modification during analysis nih.gov. MS/MS analysis is necessary to localize the modification site, as fragment ions containing the modified residue will also exhibit the corresponding mass shift aston.ac.uk. For instance, N-terminal acetylation results in a 42-Da mass shift in all b-ions, but not in y-ions nih.gov. The combination of enzymatic digestion, chiral analysis, and LC-MS can be used to systematically identify DAACPs in a non-targeted manner springernature.com.

Table 2: Comparison of MS Fragmentation Techniques for Peptide Analysis

Fragmentation Method Principle Primary Fragment Ions Key Advantages
Collision-Induced Dissociation (CID) Ion activation through collision with an inert gas, leading to bond cleavage. b- and y-ions Widely available, robust, and effective for general peptide sequencing.
Higher-Energy Collisional Dissociation (HCD) Collisions occur in a dedicated cell at higher energies, followed by high-resolution mass analysis. Primarily b- and y-ions Produces high-resolution, information-rich spectra; good for quantification. nih.gov

| Electron Transfer Dissociation (ETD) | Electron transfer from a radical anion to a multiply charged peptide cation induces backbone cleavage. | c- and z-ions | Preserves labile post-translational modifications (PTMs); effective for larger peptides. nih.govacs.org |

Quantitative Proteomics and Peptidomics for D-Amino Acid Containing Peptides

The presence of D-amino acids in peptides, while biologically significant, complicates their identification and quantification using standard proteomics and peptidomics workflows. Mass spectrometry (MS)-based approaches are central to these analyses; however, since D- and L-amino acid residues have identical masses, their differentiation requires specialized techniques.

Quantitative analysis of DAACPs often relies on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Chiral separation is a prerequisite for accurate quantification. This can be achieved through the use of chiral stationary phases in the liquid chromatography column or by derivatizing the peptides with a chiral agent, such as Marfey's reagent, to form diastereomers that can be separated on a standard achiral stationary phase. chromatographyonline.com Once separated, the distinct stereoisomers can be quantified.

Tandem mass spectrometry (MS/MS) plays a crucial role in both the identification and quantification of these peptides. Different fragmentation methods, such as collisionally activated dissociation (CAD) and electron capture dissociation (ECD), can produce distinct fragmentation patterns for diastereomeric peptides, aiding in their differentiation. ECD, in particular, has been shown to provide more distinct chiral recognition. nih.gov For relative quantification, stable isotope labeling methods, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can be adapted. In this approach, one cell population is fed with a "light" version of an amino acid, and another with a "heavy" isotope-labeled version. The relative abundance of peptides containing these amino acids can be determined by comparing the signal intensities of the light and heavy peptide peaks in the mass spectrum. For absolute quantification, a known amount of a synthetic, isotopically labeled version of the target peptide (containing the D-amino acid) is spiked into the sample as an internal standard.

Table 1: Overview of LC-MS/MS Based Methods for Quantitative Analysis of D-Amino Acid Containing Peptides

Method Principle Application Key Advantages References
Chiral LC-MS/MSSeparation of enantiomers/diastereomers on a chiral stationary phase prior to mass analysis.Quantification of specific D-amino acid containing peptides.Direct separation without derivatization. shimadzu.co.uk
Derivatization with Chiral Reagent (e.g., Marfey's Reagent) followed by LC-MS/MSFormation of diastereomers with distinct chromatographic properties on an achiral column.Quantification of D-amino acids in biological samples.High-resolution separation of diastereomers. chromatographyonline.com
Tandem Mass Spectrometry (ECD/CAD)Differential fragmentation patterns of diastereomeric peptides.Identification and relative quantification of D-amino acid containing peptides.ECD provides distinct chiral recognition. nih.gov
Stable Isotope Labeling (e.g., SILAC)Metabolic incorporation of "light" vs. "heavy" amino acids for relative quantification.Comparative proteomics to study changes in D-amino acid containing peptide abundance.Accurate relative quantification. thermofisher.com
Absolute Quantification with Labeled Peptide StandardsSpiking a known concentration of a heavy isotope-labeled synthetic peptide standard.Determining the exact concentration of a target D-amino acid containing peptide.High accuracy and precision for absolute quantification. thermofisher.com

Advanced Spectroscopic Techniques for Structural Detail

Beyond identification and quantification, understanding the three-dimensional structure of peptides containing D-amino acids is crucial for elucidating their function. Advanced spectroscopic techniques provide invaluable insights into their conformation and absolute configuration.

Near-Infrared (NIR) Spectroscopy for Sequence-Dependent Analysis

Near-Infrared (NIR) spectroscopy has emerged as a powerful, non-destructive technique for the analysis of peptides. This method is sensitive to the vibrational modes of molecules, and different amino acid residues exhibit characteristic spectral patterns. The NIR spectra of peptides are influenced by both the amino acid composition and their sequence.

Research has demonstrated that tripeptides can be clearly differentiated from one another based on the spectral patterns of NIR bands. rsc.org These differences arise from combinations of N-H stretching and amide II/III modes, as well as the first overtones of amide II and amide I bands. rsc.org Detailed analysis of the NIR spectra of various amino acids, including tyrosine and proline, has revealed distinct patterns in the 6200–5700 cm⁻¹ and 5000–4200 cm⁻¹ regions. rsc.org This sequence-dependent spectral information allows for the development of quantitative models, often using partial least squares regression (PLSR), to monitor peptide synthesis and potentially differentiate between diastereomeric peptides. rsc.org

Table 2: Illustrative NIR Absorption Regions for Amino Acid Residue and Peptide Bond Analysis

Wavenumber Range (cm⁻¹) Vibrational Mode Assignment Significance for Peptide Analysis References
6200–5700First overtone of N-H stretchingCharacteristic of different amino acid residues. rsc.org
5000–4500Combination of N-H stretching and amide II/III modesSensitive to amino acid species and sequence. rsc.org
5000–4200First overtone of C=O stretching (Amide I) and N-H in-plane bending/C-N stretching (Amide II)Provides information on the peptide backbone conformation. rsc.org

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that provides definitive information about the absolute configuration of chiral molecules in solution. americanlaboratory.comschrodinger.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. uit.no Since enantiomers have equal VCD spectra with opposite signs, this technique is exceptionally well-suited for the analysis of peptides containing D-amino acids.

The determination of the absolute configuration of a peptide like D-Tyrosine, D-prolyl- using VCD involves comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum. The theoretical spectrum is typically computed using density functional theory (DFT) for a specific enantiomer. If the experimental and calculated spectra show good agreement in terms of the signs and relative intensities of the major bands, the absolute configuration of the sample is assigned to that of the enantiomer used in the calculation. americanlaboratory.com

A significant advantage of VCD in the study of tyrosine-containing peptides is its insensitivity to the electronic coupling of the tyrosyl side-chain chromophore with the peptide backbone amide. nih.gov This coupling can interfere with and complicate the interpretation of UV-Circular Dichroism spectra for determining secondary structure, whereas VCD provides a clearer picture of the peptide's backbone conformation. nih.gov

Table 3: Hypothetical VCD Data for Absolute Configuration Determination of a Dipeptide

Vibrational Mode Experimental Frequency (cm⁻¹) Experimental ΔA (x 10⁻⁵) Calculated Frequency (cm⁻¹) for D-isomer Calculated Rotational Strength for D-isomer (esu²cm²) Configuration Assignment
Amide I (C=O stretch)1685+5.21690+4.8Consistent with D-isomer
Amide II (N-H bend, C-N stretch)1540-3.81545-4.1Consistent with D-isomer
CH₂ bend1450+1.51452+1.3Consistent with D-isomer

Theoretical and Computational Investigations of D Tyrosine, D Prolyl

Molecular Modeling and Simulation of Peptide Dynamics

Conformational Ensemble Analysis of D-Dipeptide in Different Environments

Computational studies on Pro-Tyr have identified numerous possible conformations, with low-energy states determined through analyses like the Ramachandran map. researchgate.net These investigations reveal that the dipeptide can adopt both folded and extended structures. In a folded conformation, the tyrosine side chain can orient itself over the diketopiperazine (DKP) ring in cyclic analogues, a feature that is also observed in the solid state. researchgate.net Conversely, an extended conformation is also possible and has been proposed for the vapor phase. researchgate.net The interplay between the backbone and the tyrosine side chain, particularly stabilizing interactions between the N-H bond and the aromatic ring, plays a significant role in determining the relative stabilities of these conformations. nih.gov

The environment profoundly affects the conformational ensemble. In the gas phase, intramolecular interactions dominate. However, in an aqueous solution, the topology of the potential energy surface is significantly altered. nih.gov The presence of a polar solvent like water leads to a general widening of low-energy regions on the Ramachandran plot and can stabilize helical structures. nih.gov For a D-dipeptide like D-Tyrosine, D-prolyl-, it is expected that the conformational preferences would mirror those of its L-L enantiomer, occupying the corresponding region in the Ramachandran plot. The cis/trans isomerization of the peptide bond preceding the proline residue is a key dynamic feature, with the trans conformation generally being more stable. nih.gov

Table 1: Predicted Predominant Conformations of Pro-Tyr Analogues in Different Environments

EnvironmentPredominant ConformationKey Stabilizing InteractionsReference
Gas PhaseFolded/ExtendedIntramolecular N-H•••π researchgate.netnih.gov
Aqueous SolutionExtended/HelicalSolvation, Hydrogen bonding with water nih.gov
Solid State (crystal)FoldedIntermolecular hydrogen bonds researchgate.net

Ligand-Protein Docking and Binding Energy Predictions

Molecular docking simulations are crucial for predicting the binding mode and affinity of peptides to protein targets. While specific docking studies for D-Tyrosine, D-prolyl- are not extensively documented, research on similar cyclic dipeptides, such as cyclo(L-Pro-L-Tyr), provides a framework for understanding its potential interactions. For instance, molecular docking of cyclo(L-Pro-L-Tyr) with tyrosinase has been explored to understand its inhibitory activity. researchgate.net Such studies are fundamental in structure-based drug design, allowing for the prediction of non-covalent interactions between the peptide (ligand) and the macromolecule (receptor). mdpi.com

The prediction of binding free energy is a key outcome of these simulations. Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed to calculate the binding free energy from molecular dynamics trajectories. researchgate.net The binding affinity is influenced by a combination of factors including van der Waals interactions, electrostatic interactions, and solvation energies. For tyrosine-containing peptides, the aromatic side chain often plays a crucial role in binding, participating in hydrophobic or π-stacking interactions within the protein's binding pocket.

Computational tools and web servers like PRODIGY are available for predicting the binding affinity of protein-small ligand complexes, which can be applied to dipeptides. uu.nl These predictions are based on the 3D structure of the complex and consider properties at the protein-ligand interface. The accuracy of these predictions is critical for virtual screening and the rational design of peptide-based therapeutics.

Table 2: Theoretical Binding Free Energy Contributions for a Peptide-Protein Complex (Illustrative)

Energy ComponentContribution (kcal/mol)Role in Binding
Van der Waals Energy-25.5Shape complementarity and hydrophobic interactions
Electrostatic Energy-15.2Hydrogen bonds and salt bridges
Polar Solvation Energy+20.8Desolvation penalty upon binding
Non-Polar Solvation Energy-4.1Favorable hydrophobic effect
Total Binding Free Energy -24.0 Overall binding affinity

Influence of D-Chirality on Peptide Flexibility and Stability

The incorporation of D-amino acids into peptides has profound effects on their structure, stability, and biological activity. The chirality of the amino acid residues dictates the peptide's secondary structure and its ability to self-assemble. Introducing a D-amino acid, such as in D-Tyrosine, D-prolyl-, can induce specific conformational changes. For example, a D-Pro-L-Pro sequence is known to be a potent inducer of β-turns, which can stabilize the peptide's structure. gla.ac.uk This suggests that a D-Prolyl residue can significantly influence the backbone flexibility of the dipeptide.

The conformational landscape of a D-D dipeptide is a mirror image of its L-L counterpart on the Ramachandran plot. This inversion of stereochemistry at the α-carbon leads to a different spatial arrangement of the side chains, which can alter intermolecular interactions and the stability of the resulting supramolecular structures.

Quantum Chemical Calculations for Electronic Properties

Reactivity Prediction and Reaction Mechanism Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like D-Tyrosine, D-prolyl-. These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

While specific studies on D-Tyrosine, D-prolyl- are scarce, research on the chemoenzymatic synthesis of dipeptides sheds light on the mechanisms of peptide bond formation. nih.gov These processes involve the activation of the carboxyl group and subsequent nucleophilic attack by the amino group of the other amino acid. DFT calculations can be used to model the transition states of these reactions and determine the activation energies, providing a detailed understanding of the reaction mechanism at an electronic level.

Furthermore, quantum chemical calculations can be used to study the mechanisms of peptide degradation or modification. For instance, the propensity of the tyrosine side chain to undergo oxidation can be investigated by calculating its ionization potential and modeling its reaction with reactive oxygen species.

Spectroscopic Property Simulations (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in simulating and interpreting spectroscopic data. For D-Tyrosine, D-prolyl-, these simulations can predict key spectroscopic features.

NMR Chemical Shifts: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the local electronic environment and, therefore, to the peptide's conformation. Ab initio calculations of nuclear shielding tensors can be used to predict NMR chemical shifts. rug.nl While a full simulation for D-Tyrosine, D-prolyl- is not available, tutorials for simulating the ¹H NMR spectrum of tyrosine demonstrate the principles involved, considering chemical shifts and coupling constants. readthedocs.ioreadthedocs.io The predicted shifts can be compared with experimental data to validate the computed conformational models.

Vibrational Frequencies: DFT calculations can be used to compute the vibrational frequencies of D-Tyrosine, D-prolyl-, which correspond to the peaks observed in infrared (IR) and Raman spectra. Studies on L-Pro-L-Tyr have successfully used DFT with the B3LYP functional to calculate fundamental vibrational wavenumbers, IR intensities, and Raman activities. researchgate.net The calculated spectra can be compared with experimental data for solid-phase or solution samples to aid in the assignment of vibrational modes. For example, the characteristic vibrational modes include N-H stretching, C=O stretching (Amide I), and various bending and torsional modes of the peptide backbone and side chains. mdpi.com The accuracy of these simulations is often improved by considering intermolecular interactions, such as hydrogen bonding, in the computational model. mdpi.com

Table 3: Calculated Vibrational Frequencies for Pro-Tyr Analogue (Illustrative)

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)AssignmentReference
N-H Stretch34503380Amide A researchgate.net
C=O Stretch16851670Amide I researchgate.net
N-H Bend/C-N Stretch15401530Amide II researchgate.net
Tyrosine Ring Breathing850841Phenyl ring vibration researchgate.net

De Novo Design Principles for D-Peptide Structures

De novo protein design, which aims to create new proteins with sequences and functions not found in nature, relies on the physical principles that govern intramolecular and intermolecular interactions. nih.gov The application of these principles to D-peptides—peptides containing D-amino acids—opens up a vast, underexplored chemical space for therapeutic development. D-peptides possess significant therapeutic potential primarily due to their high resistance to proteolytic degradation by naturally occurring L-proteases. oup.com The fundamental goal in designing D-peptide structures is to generate novel sequences that can fold into stable, predefined three-dimensional conformations and exhibit specific functions, such as binding to a target protein. nih.gov

Computational methods are central to this design process, which typically involves two main stages: the generation of a backbone structure and the optimization of the amino acid sequence to stabilize that backbone. nih.gov For D-peptides, this process often employs a "mirror-image" approach. An algorithm might begin with the structure of a known L-receptor/L-peptide complex, transform it into its D-configuration counterpart, and then use this mirrored structure as a scaffold. oup.com The subsequent steps involve identifying suitable backbone structures from existing L-peptide databases that are structurally similar to the target D-peptide, redesigning sidechains to optimize binding, and finally, mirroring the entire complex back to generate a final L-receptor and D-peptide model. oup.com This strategy leverages the vast amount of structural data available for L-proteins while enabling the creation of novel D-peptide inhibitors. oup.combiorxiv.org

A key challenge in designing peptides, especially those with noncanonical elements like D-amino acids, is the accurate prediction of their three-dimensional structure from their amino acid sequence. nih.gov Advanced computational tools and algorithms are essential for navigating the enormous conformational space and identifying low-energy, stable structures. nih.govbakerlab.org These methods allow for the design of peptides with exceptional stability and structural diversity, moving beyond the scaffolds commonly found in nature. bakerlab.org

Computational Libraries of D-Amino Acid Containing Peptides

Computational libraries are indispensable tools for the de novo design and virtual screening of D-amino acid-containing peptides. These libraries expand the sequence space available for designing novel therapeutics and help overcome the time and expense associated with the experimental synthesis and screening of peptides containing unnatural D-amino acids. nih.gov

One fundamental type of library is the rotamer library, which provides information on the conformational preferences of amino acid sidechains. For D-amino acids, these libraries have traditionally been constructed as simple mirror images of their L-amino acid counterparts. However, molecular dynamics (MD) simulations have shown that this assumption is not always accurate. nih.gov MD-derived rotamer libraries for D-amino acids, generated from simulations of host-guest peptide systems, offer more realistic distributions that account for the effects of neighboring residue chirality, thereby improving the accuracy of both rational and computational design workflows. nih.gov

Virtual screening campaigns often utilize extensive libraries of D-peptides to identify potential binders for target proteins. nih.gov Web servers and specialized software have been developed to facilitate this process. For example, the finDr server employs a "Mirror-Image Virtual Screening" (MIVS) approach. It screens a library of L-peptide helical fragments against a D-configuration model of the target protein. If a successful L-peptide interactor is identified, its mirror image (the D-peptide) is predicted to bind to the natural L-form of the protein. nih.gov Other tools, like PepFun, offer functionalities to generate custom peptide libraries based on specific patterns or amino acid frequencies, including the use of D-amino acids. mdpi.com

Below is a table summarizing various computational tools and approaches for generating and utilizing D-amino acid-containing peptide libraries.

Tool/ApproachPrimary FunctionMethodologyKey Features
MD-Derived Rotamer Libraries Provide realistic sidechain rotamer distributions for D-amino acids. nih.govMolecular Dynamics (MD) simulations of host-guest pentapeptides. nih.govAccounts for the influence of neighboring residue chirality; improves upon simple mirror-image assumptions. nih.gov
finDr Identifies D-peptide interactors for target proteins. nih.govMirror-Image Virtual Screening (MIVS) using a library of L-peptide fragments against a D-target. nih.govEnables virtual screening for D-peptides by leveraging L-peptide libraries and molecular docking. nih.gov
PepFun Generates and analyzes custom peptide libraries. mdpi.comUtilizes combinatorial modules to generate sequences based on user-defined patterns or distributions. mdpi.comSupports the inclusion of non-natural amino acids, including D-amino acids, using standard nomenclature. mdpi.com
DexDesign (OSPREY) Designs de novo D-peptide inhibitors. oup.combiorxiv.orgEmploys a mirror-image strategy, using L-peptide databases and K* redesign algorithms. oup.combiorxiv.orgSystematically evaluates scaffolds and suggests mutations to improve binding affinity. biorxiv.org

Rational Design of Conformationally Constrained Peptides

Rational design aims to create peptides with specific, stable three-dimensional structures to enhance their binding affinity, selectivity, and stability. Incorporating conformational constraints is a powerful strategy, particularly for targeting challenging protein-protein interfaces (PPIs). nih.govnih.gov Cyclic peptides, for instance, are particularly effective because their constrained structures can mimic the complex surfaces involved in PPIs, and they exhibit enhanced resistance to proteolysis. nih.gov

The inclusion of D-amino acids is a key element in the rational design of constrained peptides. It expands the palette of available building blocks, allowing access to sequences and structures rarely sampled by nature. bakerlab.org This approach has led to the successful de novo design of hyperstable peptides, including those with mixed chirality (containing both L- and D-amino acids) that form shapes beyond natural secondary and tertiary structures. bakerlab.org Computational methods are crucial for this process, as they must handle the complexities of sampling backbones that are cyclic and have mixed chirality. nih.gov

Several strategies are employed to introduce conformational constraints:

Disulfide Cross-linking: Creating disulfide bonds between cysteine residues can cyclize a peptide or pin secondary structure elements together, such as forcing two helices into a hairpin formation. acs.orgbris.ac.uk This method has been used to design peptides with exceptional thermal and chemical stability. bakerlab.org

Backbone Cyclization: Linking the N- and C-termini of a peptide creates a cyclic backbone, which significantly reduces conformational flexibility. This has been used to develop potent inhibitors for various targets. nih.govnih.gov

Strategic Placement of D-amino Acids: D-amino acids can be used to induce specific turns or stabilize particular secondary structures, such as capping an α-helix. nih.gov

The table below presents examples of rationally designed constrained peptides where these principles have been applied.

Peptide/Scaffold ClassDesign StrategyKey Structural FeaturesIntended Application
Disulfide-Crosslinked Peptides De novo computational design. bakerlab.org18-47 residues, diverse shapes and sizes, exceptional stability. bakerlab.orgScaffolds for novel peptide-based therapeutics. bakerlab.org
Heterochiral Cyclic Peptides De novo design incorporating D-amino acids and N-C backbone cyclization. bakerlab.orgnih.govMixed L- and D-amino acids, non-natural secondary and tertiary structures, hyperstable. bakerlab.orgnih.govDevelopment of a new generation of peptide-based drugs. nih.gov
TIM-3 Inhibitors Structure-based rational design guided by X-ray crystal structures. nih.govCyclic peptides designed to mimic antibody binding interfaces. nih.govCancer immunotherapy by blocking the TIM-3 immune checkpoint. nih.gov
Disulfide-Directed Multicyclic Peptides (DDMP) Library design combined with iterative directed evolution. acs.orgConformationally constrained scaffolds with multiple disulfide bonds, achieving high shape complementarity. acs.orgHigh-affinity ligands for challenging cell-surface antigens like PD-L1. acs.org

Future Research Directions and Emerging Applications in Academic Research

Development of Novel Synthetic Routes for D-Tyrosine, D-prolyl- and its Analogs

The synthesis of D-dipeptides like D-Tyrosine, D-prolyl- presents unique challenges in maintaining stereochemical integrity. Future research is geared towards developing more efficient, selective, and environmentally friendly synthetic strategies.

Efficient and Stereoselective Synthesis Methodologies

Traditional chemical synthesis of peptides can be a multi-step process that often requires the use of protecting groups, which can lead to increased waste and complicate purification. researchgate.net While established methods for peptide synthesis exist, the demand for enantiomerically pure D-dipeptides necessitates the development of highly stereoselective techniques. Enzymatic synthesis has emerged as a promising alternative, offering the potential for one-pot procedures without the need for extensive protection and deprotection steps. researchgate.net

Recent advancements in biocatalysis have demonstrated the potential of enzymes in synthesizing D-amino acid-containing dipeptides. acs.org For instance, engineered enzymes are being explored for their ability to catalyze the formation of peptide bonds with high stereospecificity. The development of novel biocatalysts tailored for the synthesis of specific D-dipeptide sequences like D-Tyrosine, D-prolyl- is a key area of future research.

Synthesis MethodAdvantagesDisadvantages
Chemical Synthesis High yield, applicable to a wide range of dipeptides. researchgate.netMulti-step process, requires protecting groups, generates waste. researchgate.net
Enzymatic Synthesis High specificity, avoids protecting groups, environmentally friendly. researchgate.netacs.orgEnzyme availability and stability can be limiting.
Chemoenzymatic Synthesis Combines the advantages of both chemical and enzymatic methods.Can be complex to optimize the interplay between chemical and enzymatic steps.

Green Chemistry Approaches for D-Peptide Production

The principles of green chemistry are increasingly being applied to peptide synthesis to minimize environmental impact. This involves the use of safer solvents, reducing waste, and improving atom economy. rsc.orgnih.gov Future research will likely focus on developing solvent-free reaction conditions and utilizing recyclable catalysts for the synthesis of D-Tyrosine, D-prolyl- and its analogs.

Biocatalytic approaches are inherently "greener" than many traditional chemical methods as they are often performed in aqueous solutions under mild conditions. researchgate.net The use of immobilized enzymes, for instance, allows for easy separation and reuse of the catalyst, further enhancing the sustainability of the process. Research into solid-phase peptide synthesis (SPPS) is also exploring the use of more environmentally friendly solvents and reagents. nih.gov

Exploration of Undiscovered Biological Targets and Pathways in Model Organisms

While the general biological activities of D-amino acids are known, the specific roles of D-dipeptides like D-Tyrosine, D-prolyl- remain largely unexplored. Future research will focus on identifying novel biological targets and elucidating their mechanisms of action in various model organisms.

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) of peptide libraries is a powerful tool for discovering new biological activities. eurogentec.comdrugtargetreview.com Libraries of D-dipeptides, including D-Tyrosine, D-prolyl- and its analogs, can be screened against a wide range of biological targets to identify novel inhibitors or modulators of cellular processes. Peptide libraries are widely utilized for screening purposes, enabling the rapid identification of bioactive peptides. eurogentec.com

Recent advances in screening technologies, such as mega-high-throughput screening platforms, allow for the rapid evaluation of millions of compounds, significantly accelerating the discovery of new bioactive molecules. nih.govacs.org These platforms can be adapted to screen for a variety of activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.

Screening MethodDescription
Peptide Libraries Large collections of diverse peptides are screened for activity against a specific target. eurogentec.com
Alanine Scanning Libraries Each amino acid in a peptide is systematically replaced with alanine to identify key residues for activity. eurogentec.com
Positional Scanning Libraries Each position in a peptide is substituted with a variety of other amino acids to optimize activity. eurogentec.com

Mechanistic Elucidation of D-Dipeptide Interactions in Complex Systems

Understanding how D-dipeptides interact with their biological targets at a molecular level is crucial for rational drug design and the development of new research tools. While the antibacterial activity of the related cyclic dipeptide, cyclo(D-Pro-L-Tyr), has been reported, the mechanism of action of the linear D-Tyrosine, D-prolyl- is yet to be fully understood. researchgate.netnih.govfigshare.comfigshare.com

Studies on the individual constituent amino acids have shown that D-Tyrosine can inhibit the growth of certain bacteria by interfering with protein synthesis and potentially affecting the cell wall. nih.govnih.gov D-Proline, along with D-Tyrosine and D-Phenylalanine, has been shown to inhibit biofilm formation in Staphylococcus aureus. asm.org Future research will likely employ techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the precise binding modes and functional consequences of D-Tyrosine, D-prolyl- interacting with its biological targets.

Integration of D-Tyrosine, D-prolyl- into Advanced Research Tools and Materials

The unique properties of D-dipeptides make them valuable building blocks for the creation of novel research tools and advanced biomaterials. Their resistance to enzymatic degradation is particularly advantageous in applications where stability is paramount.

Dipeptide-based hydrogels are being investigated as scaffolds for 3D cell culture and tissue engineering. acs.orgfrontiersin.orgresearchgate.net The self-assembly properties of certain dipeptides can be harnessed to create biocompatible and biodegradable materials that mimic the natural extracellular matrix. acs.orgfrontiersin.org The incorporation of D-Tyrosine, D-prolyl- into such hydrogels could enhance their stability and provide specific biological cues to encapsulated cells.

Design of Biostable Peptide Hydrogels and Nanostructures

The incorporation of D-amino acids, such as D-tyrosine and D-proline, is a pivotal strategy in the creation of biostable peptide hydrogels and nanostructures, primarily owing to their inherent resistance to proteolytic enzymes. nih.govnih.govnih.gov This intrinsic stability renders them highly suitable for extended biomedical applications. nih.gov Scientific investigations have successfully shown that self-assembling peptides formulated with D-amino acids can form durable hydrogels. nih.gov For example, certain D-peptide derivatives can be induced to self-assemble into nanofibers and subsequently hydrogels through an enzymatic dephosphorylation process. nih.govresearchgate.net This method has proven effective even with D-peptide precursors, suggesting that the peptide's chirality does not significantly hinder the enzymatic activity necessary for hydrogel formation. nih.gov

Peptides containing tyrosine are generally recognized for their ability to self-assemble into hydrogels with varied nanostructures. chemrxiv.org The strategic inclusion of proline, which is known to disrupt β-sheet formation, can alter the self-assembly pathway, resulting in diverse nanostructural morphologies. nih.gov The rational manipulation of the interplay between the hydrophobic characteristics of amino acids like phenylalanine and the turn-inducing nature of proline allows for precise control over the final nanostructure. nih.gov These nanostructures derived from tyrosine have demonstrated the ability to support the growth of neural cells, highlighting their potential as scaffolding materials in the field of tissue engineering. umassd.edu

Development of Chiral Probes for Biological Research

Peptides that include D-amino acids are being actively investigated for the creation of chiral probes intended for biological imaging purposes. nih.gov The integration of D-amino acids significantly improves the stability of these probes within a biological environment by rendering them resistant to protease activity. nih.gov This heightened stability is essential for achieving clear and persistent imaging results in living organisms.

A notable application of this concept is in the creation of fluorescent, self-threaded peptide probes. These advanced probes can be engineered with peptide loops composed of D-amino acids to dictate their specific binding affinity for various biological targets. nih.gov For example, a probe designed with oligo-D-aspartate loops has demonstrated a strong and selective attraction to the mineral matrix of bone, showcasing the utility of D-peptides in the development of precisely targeted imaging agents. nih.gov The defined, rigid, and globular architecture of these probes, which is partly a result of the specific peptide sequences, boosts their imaging efficacy by enhancing water solubility and inhibiting self-aggregation. nih.gov

Advancements in Bioanalytical Techniques for D-Chirality Analysis

The growing focus on D-peptides for both therapeutic and research applications has spurred the development of sophisticated bioanalytical techniques for their accurate detection and characterization.

Recent progress in bioanalytical methodologies has been centered on boosting the sensitivity and specificity for the detection of peptides, including those with D-amino acid constituents. One such advanced technique is plasmon-enhanced fluorescence spectroscopy, which provides exceptional sensitivity for identifying peptide-antibody interactions. mdpi.com This method utilizes the amplified electromagnetic fields on plasmonic nanostructures to intensify the fluorescence signals from tagged molecules, which permits the detection of minute concentrations of the target peptides. mdpi.com Additionally, the use of on-line enzyme reactors in conjunction with electrospray ionization mass spectrometry offers a pathway to greater sensitivity and specificity in the analysis of modified peptides, a technique with potential for adaptation to D-peptide analysis. scispace.com

The processes of discovering and refining D-peptides can be markedly expedited by leveraging automation and the miniaturization of analytical procedures. researchgate.netwur.nl High-throughput screening (HTS) platforms are indispensable for the swift evaluation of extensive libraries of potential peptide candidates. nih.gov

Automation has been integrated into numerous phases of peptide analysis, from the initial sample preparation to the final data acquisition. nih.gov As an illustration, automated gene expression analysis via qPCR can be scaled down to efficiently manage a vast number of samples. nih.gov In the realm of peptide stability assessment, a high-throughput screening platform utilizing Matrix Assisted Laser Desorption/Ionization (MALDI) mass spectrometry has been established. nih.gov This automated setup is capable of analyzing hundreds of samples in less than an hour while using a minimal amount of solvent, thus dramatically accelerating the assessment of peptide metabolic stability. nih.gov

Computational and Data-Driven Approaches for D-Peptide Discovery

Computational methodologies are assuming an increasingly significant role in the identification and design of new peptides, including those that feature D-amino acids. nih.govnih.govmdpi.com

Machine learning (ML) has emerged as a formidable tool for deciphering the intricate connections between a peptide's structure and its biological activity. researchgate.netarxiv.orgnih.gov By training on vast datasets of peptides with known characteristics, ML models can forecast the properties of novel sequences, thereby streamlining the discovery of peptides with specific, desired functions. arxiv.orgnih.gov

For example, ML algorithms are now being applied to predict interactions between peptides and proteins, a cornerstone of therapeutic peptide design. arxiv.org These models can assimilate information from both sequence and structural data to estimate binding affinity and specificity. arxiv.org In the specific area of D-peptides, ML can be harnessed to engineer peptides with superior stability and precise binding capabilities. youtube.com Advanced deep learning models, such as AlphaFold, have demonstrated extraordinary precision in predicting the three-dimensional structures of proteins and peptides, which includes complex cyclic peptides containing non-standard amino acids like D-isomers. youtube.comoup.comoup.com This predictive power is instrumental for the rational design of D-peptides that require specific conformations to exert their biological effects. youtube.com A thorough understanding of the structural consequences of incorporating D-amino acids allows researchers to craft peptides with enhanced therapeutic potential. youtube.com

Big Data Analysis of D-Peptidomes

The study of D-peptidomes, the complete set of D-amino acid-containing peptides in a biological system, presents unique challenges and opportunities in the realm of big data analysis. The vast and complex datasets generated from high-throughput peptidomic and proteomic experiments necessitate sophisticated computational and statistical approaches to extract meaningful biological insights. This section explores the emerging applications of big data analysis in academic research focused on D-peptidomes, detailing the research findings and the computational tools that are paving the way for new discoveries.

The analysis of D-peptidomes involves navigating a significantly larger search space compared to conventional proteomics, which primarily focuses on L-amino acid-containing peptides. This expanded search space arises from the potential for D-amino acids to be incorporated at any position within a peptide chain, a factor that traditional database search algorithms are not always equipped to handle efficiently. Consequently, this can lead to a higher false discovery rate if not properly managed.

A key challenge in D-peptidome analysis is the accurate identification and quantification of D-amino acid-containing peptides from complex mass spectrometry data. Standard proteomic workflows often need to be adapted to account for the unique properties of D-peptides. Furthermore, the presence of post-translational modifications (PTMs) can further complicate the analysis, as some PTMs may interfere with peptide ionization and detection by mass spectrometry.

To address these challenges, specialized bioinformatics workflows and computational tools are being developed and employed. These tools are designed to handle the increased complexity of D-peptidome data and to improve the accuracy of peptide identification.

Interactive Data Table: Computational Tools in Peptidomics

Tool NamePrimary FunctionKey Features for D-Peptidome Analysis (Potential or Actual)
PEAKS Studio De novo sequencing, database searching, PTM analysisCan identify peptides with uncommon amino acids and modifications, adaptable for D-amino acid searches.
DIA-NN Data-Independent Acquisition (DIA) data analysisLibrary-free approach can potentially identify unexpected peptides, including those with D-amino acids.
Skyline Targeted proteomics data analysisUseful for quantifying specific D-peptides once they have been identified.
DeepRescore Peptide identification rescoring using deep learningCan improve the confidence of peptide-spectrum matches, which is crucial for the large search space of D-peptidomes. nih.gov
DeNovoID Peptide identification from de novo sequencing dataCan search databases using degenerate sequence and mass data, which is beneficial when complete sequence information is unavailable. nih.gov

The workflow for analyzing D-peptidome data typically begins with the acquisition of raw mass spectrometry data, followed by several computational steps. A generalized workflow is outlined below:

Spectral Pre-processing : Raw mass spectra are processed to reduce noise and identify peptide features.

Peptide Identification : This is a critical step where experimental spectra are matched against theoretical spectra from a protein sequence database. For D-peptidome analysis, this requires databases that include D-amino acid-containing sequences or search algorithms that can accommodate them.

Peptide Quantification : The abundance of identified peptides is determined, often through the integration of extracted ion chromatograms.

Statistical Analysis and Interpretation : Statistical methods are applied to identify significant changes in peptide abundance between different experimental conditions, followed by biological interpretation.

Machine learning and deep learning are emerging as powerful approaches to enhance the analysis of peptidomic data. These techniques can be applied to various aspects of the workflow, including:

Predicting Peptide Properties : Machine learning models can predict properties such as retention time and fragmentation patterns, which can aid in peptide identification.

Improving Peptide Identification : Deep learning models, like DeepRescore, can be trained to better distinguish between correct and incorrect peptide-spectrum matches, thereby improving the accuracy of peptide identification. nih.gov

De Novo Sequencing : Deep learning is also being used to improve the accuracy of de novo sequencing, which is the process of determining a peptide's amino acid sequence directly from its tandem mass spectrum without relying on a sequence database. medium.com This is particularly valuable for identifying novel D-peptides that may not be present in existing databases.

The application of big data analysis to D-peptidomes is still a developing field, but it holds immense promise for advancing our understanding of the roles of D-amino acids in biology and disease. As computational tools and methodologies continue to evolve, researchers will be better equipped to mine the rich information contained within these complex datasets, leading to new discoveries in academic research.

Q & A

Basic: What are the key physicochemical differences between D-tyrosine and L-tyrosine, and how do these affect experimental design in crystallization studies?

Methodological Answer:
The enantiomers differ in melting points (D: 310–314°C vs. L: 342–344°C) and solubility profiles, which influence nucleation kinetics. To design crystallization experiments:

  • Use supersaturated aqueous solutions under controlled humidity to minimize airborne contaminants (e.g., fungal spores) that may introduce diastereomeric interactions .
  • Monitor crystal growth via polarized microscopy and quantify enantiomeric excess (ee) in precipitates using chiral HPLC.
  • Replicate experiments in sterile environments to isolate intrinsic crystallization rates from external chiral influences.

Advanced: How can researchers resolve contradictions in reported crystallization kinetics between D-tyrosine and L-tyrosine enantiomers?

Methodological Answer:
The Shinitzky–Deamer hypothesis attributes faster D-tyrosine crystallization to parity violation energy differences (PVED), while Goldberg (2008) proposes airborne fungal spores as chiral influencers. To address this contradiction:

  • Controlled Replication: Perform crystallization trials in HEPA-filtered environments to eliminate airborne contaminants .
  • Energy Calculations: Compare theoretical PVED values (femtojoule/picojoule per mole) with experimental nucleation activation energies using calorimetry.
  • Data Validation: Apply ANOVA to assess statistical significance of observed enantiomeric excess in precipitates vs. supernatants .

Basic: What synthetic methodologies are recommended for preparing D-prolyl-tyrosine derivatives for peptide studies?

Methodological Answer:

  • Protection Strategy: Use tert-butoxycarbonyl (Boc) groups to protect the amino group of D-tyrosine, reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine .
  • Coupling: Employ solid-phase peptide synthesis (SPPS) with D-proline, using HBTU/HOBt as coupling reagents.
  • Purification: Validate enantiopurity via circular dichroism (CD) spectroscopy and reverse-phase HPLC with chiral columns.

Advanced: What experimental designs are effective in assessing the synergistic antimicrobial effects of D-tyrosine with antibiotics like ciprofloxacin?

Methodological Answer:

  • In Vitro Assays: Conduct time-kill curve tests using Pseudomonas aeruginosa strains (ciprofloxacin-resistant/susceptible). Use fractional inhibitory concentration (FIC) indices to quantify synergy (e.g., 4-log reduction in CFU/mL with 8 µM D-tyrosine + 8 µg/mL ciprofloxacin) .
  • In Vivo Models: Use zebrafish infection models (e.g., 5 × 10⁵ CFU/mL bacterial suspension) with survival analysis over 144 hours. Apply Kaplan-Meier curves and log-rank tests for significance .
  • Mechanistic Studies: Perform transcriptomics to identify biofilm-disruption pathways enhanced by D-tyrosine.

Basic: What statistical frameworks are appropriate for analyzing enantiomer-specific effects in D-tyrosine studies?

Methodological Answer:

  • Comparative Analysis: Use one-way ANOVA to compare means across treatment groups (e.g., crystallization rates, bacterial survival). Pair with post-hoc Tukey tests for multiple comparisons .
  • Error Handling: Report standard deviation (SD) or standard error (SE) for biological replicates. For small sample sizes (e.g., zebrafish trials, n=10/group), use non-parametric Mann-Whitney U tests.
  • Synergy Quantification: Calculate the Bliss Independence Model or Fractional Inhibitory Concentration Index (FICI) for antimicrobial combinations .

Advanced: How can researchers optimize protocols for incorporating D-tyrosine into graphene composites for biomedical applications?

Methodological Answer:

  • Composite Synthesis: Sonicate D-tyrosine with bulk graphite in aqueous solutions (e.g., 24-hour sonication at 40 kHz) to exfoliate graphene layers. Characterize via Raman spectroscopy and TEM for layer uniformity .
  • Functional Testing: Assess drug-loading efficiency using UV-Vis spectroscopy and cytotoxicity via MTT assays on cancer cell lines.
  • Data Reproducibility: Pre-treat graphite with D-tyrosine in inert atmospheres to prevent oxidation artifacts.

Basic: What analytical techniques are critical for validating the enantiomeric purity of D-prolyl-tyrosine derivatives?

Methodological Answer:

  • Chiral HPLC: Use cellulose-based chiral columns (e.g., Chiralpak IC) with mobile phases of hexane:isopropanol (90:10). Compare retention times against L-enantiomer standards .
  • Optical Rotation: Measure specific rotation ([α]D) at 589 nm. D-tyrosine typically shows positive rotation, while L-tyrosine is negative.
  • Mass Spectrometry: Confirm molecular integrity via HRMS (high-resolution MS) with electrospray ionization (ESI).

Retrosynthesis Analysis

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Reactant of Route 1
D-Tyrosine, D-prolyl-
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Reactant of Route 2
D-Tyrosine, D-prolyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.